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  • Product: 5-Nitrobenzoxazole-2-methanamine

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 5-Nitrobenzoxazole-2-methanamine: Exact Mass, Molecular Weight, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: High-Resolution Mass Spectrometry (HRMS), Physicochemical Data, and Self-Validating Analytical Protocols Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: High-Resolution Mass Spectrometry (HRMS), Physicochemical Data, and Self-Validating Analytical Protocols

Executive Summary

In modern drug discovery, benzoxazole derivatives serve as privileged scaffolds due to their bioisosteric relationship with nucleic acid bases and their ability to interact with diverse kinase and receptor targets. 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly versatile synthetic building block. The presence of the electron-withdrawing nitro group combined with the nucleophilic primary methanamine allows for orthogonal functionalization.

However, before this compound can be utilized in complex biological assays or pharmacokinetic (PK) profiling, its fundamental physicochemical parameters—specifically its exact mass and molecular weight—must be rigorously validated. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will explore the causality behind the analytical techniques used to characterize this molecule, providing a self-validating framework for High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties & Isotopic Signatures

To prevent isobaric interference during mass spectrometry, it is critical to distinguish between the Molecular Weight (MW) and the Exact Mass (Monoisotopic Mass) .

  • Molecular Weight (193.16 g/mol ): This is the abundance-weighted average mass of all naturally occurring isotopes of the elements in the compound[1],[2]. It is the value used for bulk stoichiometric calculations during synthesis.

  • Exact Mass (193.04874 Da): This is the calculated mass of the molecule utilizing only the most abundant isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O)[3],[4]. This value is the absolute target for HRMS instruments (like Orbitrap or Q-TOF) to confirm molecular identity[5].

Table 1: Fundamental Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name 5-Nitrobenzoxazole-2-methanamineIUPAC identification.
CAS Registry Number 918106-43-1Unique identifier for chemical databases,[6].
Molecular Formula C8H7N3O3Determines the isotopic envelope[3].
Molecular Weight 193.16 g/mol Used for molarity and yield calculations[2],[5].
Exact Mass (Monoisotopic) 193.04874 DaTarget for high-resolution mass defect analysis[4].
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Targets
Ion SpeciesFormulaTheoretical m/zIonization Mode
[M+H]+ C8H8N3O3+194.0560ESI+ (Primary Target)
[M+Na]+ C8H7N3O3Na+216.0385ESI+ (Sodium Adduct)
[M-H]- C8H6N3O3-192.0415ESI- (Minor Target)

Analytical Causality: Why Exact Mass Matters in DMPK

When profiling 5-Nitrobenzoxazole-2-methanamine in complex biological matrices (e.g., plasma or microsomes) for Drug Metabolism and Pharmacokinetics (DMPK), relying on nominal mass (e.g., m/z 194) is insufficient.

The Causality of Experimental Choice: Why do we mandate HRMS targeting the exact mass of 194.0560 Da for the [M+H]+ ion? Biological matrices are rich in endogenous metabolites. An endogenous lipid or peptide fragment might share the nominal mass of 194 Da. By restricting our mass extraction window to 194.0560 Da ± 5 ppm , we eliminate >99% of background chemical noise.

Furthermore, we utilize Electrospray Ionization in Positive Mode (ESI+) . The causality here is structural: the exocyclic primary amine (methanamine) is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), this amine readily accepts a proton, driving the ionization equilibrium almost entirely toward the [M+H]+ state, ensuring maximum detector sensitivity.

Experimental Methodology: Self-Validating HRMS Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . It incorporates internal checks (lock mass calibration) that automatically invalidate the run if instrumental drift occurs.

Step-by-Step UHPLC-HRMS Workflow

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 5-Nitrobenzoxazole-2-methanamine in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in 50% ACN / 50% Water containing 0.1% Formic Acid.

  • Rationale: Formic acid acts as the proton donor required for robust ESI+ ionization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% ACN over 5 minutes.

  • Rationale: The C18 stationary phase retains the aromatic benzoxazole core, separating it from early-eluting salts and highly polar matrix suppressors.

Step 3: Internal Calibration (The Self-Validating Step)

  • Action: Continuously infuse Leucine Enkephalin (m/z 556.2771) into the ESI source via a secondary reference sprayer.

  • Rationale: TOF and Orbitrap mass analyzers can experience slight mass drifts due to ambient temperature changes. The instrument software continuously adjusts the mass axis based on the known Leucine Enkephalin mass. If this "lock mass" signal drops below a threshold, the data system flags the run as invalid, ensuring zero false-positive mass assignments.

Step 4: Data Acquisition & Mass Defect Analysis

  • Action: Acquire MS1 spectra at a resolution of 70,000 (at m/z 200). Extract the chromatogram for m/z 194.0560.

  • Rationale: High resolution guarantees that the isotopic fine structure (e.g., the ^13C contribution at m/z 195.0594) can be baseline-resolved and matched against theoretical models.

Workflow Visualizations

To conceptualize the experimental and logical frameworks described above, the following diagrams map out the physical LC-MS workflow and the digital data validation logic.

HRMS_Workflow S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization Protonation to[M+H]+ S2->S3 S4 4. HRMS Acquisition Orbitrap/TOF Analyzer S3->S4 S6 6. Exact Mass Output m/z 194.0560 S4->S6 S5 5. Internal Calibration Lock Mass Injection S5->S4 Real-time correction

Caption: Step-by-step UHPLC-HRMS workflow for exact mass determination.

Validation_Logic V1 Acquire MS1 Spectrum Target: m/z 194.0560 V2 Calculate Mass Error |Exp - Theo| V1->V2 V3 Error < 5 ppm? V2->V3 V4 Validate Isotopic Pattern (13C abundance) V3->V4 Yes V5 Reject Peak (Interference/Drift) V3->V5 No V4->V5 Mismatch V6 Confirm Identity 5-Nitrobenzoxazole-2-methanamine V4->V6 Match

Caption: Self-validating logic tree for HRMS data interpretation and mass defect analysis.

References

  • Title: cnprot.com Source: cnprot.com URL:

  • [6] Title: 918106-43-1化工百科– 960化工网 Source: chem960.com URL:

  • [1] Title: Buy 6-Methoxy-4-nitro-1H-benzimidazole (EVT-13915257) - EvitaChem Source: evitachem.com URL:

  • [3] Title: C8H7N3O3 - Explore - PubChemLite Source: uni.lu URL:

  • [2] Title: methyl 4-oxo-3H, 4H-pyrrolo[2, 1-f][1, 2, 4]triazine-6-carboxylate, min 97%, 1 gram Source: calpaclab.com URL:

  • [4] Title: C8H7N3O3 - Explore - PubChemLite (Alternative Page) Source: uni.lu URL:

  • [5] Title: 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid () for sale - Vulcanchem Source: vulcanchem.com URL:

Sources

Exploratory

Pharmacokinetic Profiling and ADMET Optimization of 5-Nitrobenzoxazole-2-methanamine Derivatives

Executive Summary The 5-Nitrobenzoxazole-2-methanamine scaffold (CAS 918106-43-1) represents a highly versatile pharmacophore in modern drug discovery. Benzoxazoles are structural isosteres of naturally occurring nucleic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-Nitrobenzoxazole-2-methanamine scaffold (CAS 918106-43-1) represents a highly versatile pharmacophore in modern drug discovery. Benzoxazoles are structural isosteres of naturally occurring nucleic bases (adenine and guanine), allowing them to interact seamlessly with biological polymers and kinase domains[1]. Recent medicinal chemistry efforts have leveraged this scaffold to develop potent inhibitors of VEGFR-2, mTOR, and various microbial targets[2][3]. However, the translation of these derivatives from in vitro hits to in vivo leads hinges on their pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

This whitepaper provides an in-depth technical analysis of the structural determinants, metabolic biotransformations, and experimental methodologies required to evaluate the pharmacokinetic properties of 5-Nitrobenzoxazole-2-methanamine derivatives.

Structural Determinants of Pharmacokinetics (SAR & ADMET)

The PK profile of 5-Nitrobenzoxazole-2-methanamine is dictated by the interplay of its three core structural components:

The Benzoxazole Core: This bicyclic, heteroaromatic system provides a rigid, planar geometry ideal for π

π stacking and hydrophobic interactions within kinase ATP-binding pockets. However, its inherent lipophilicity can drive high plasma protein binding (PPB), which significantly alters the volume of distribution ( Vd​ ) and restricts the fraction of unbound, pharmacologically active drug[4].
  • The 5-Nitro Substituent: The strongly electron-withdrawing nitro group modulates the electron density of the benzoxazole ring, enhancing metabolic stability against oxidative cytochromes (CYP450s). However, it introduces a specific metabolic liability: susceptibility to hepatic nitroreductases[5].

  • The 2-Methanamine Moiety: The primary amine ( −CH2​NH2​ ) acts as a critical basic center. At physiological pH (7.4), this group is predominantly protonated, significantly enhancing aqueous solubility compared to unsubstituted benzoxazoles. This ionization is crucial for overcoming the dissolution-rate-limited absorption often seen in highly crystalline benzoxazole derivatives[6].

  • Metabolic Biotransformation Pathways

    Understanding the metabolic fate of 5-Nitrobenzoxazole-2-methanamine is critical for predicting its clearance ( CL ) and half-life ( t1/2​ ). The primary biotransformation pathway diverges from typical CYP450-mediated oxidation due to the presence of the nitro group.

    Hepatic nitroreductases catalyze the reduction of the 5-nitro group to a 5-amino intermediate. This reduction fundamentally alters the electronic landscape of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting 5-aminobenzoxazole is then rapidly cleared via Phase II conjugation—specifically N-acetylation by N-acetyltransferases (NATs) or glucuronidation by UDP-glucuronosyltransferases (UGTs).

    Biotransformation A 5-Nitrobenzoxazole Derivative B Nitroreduction (Hepatic Nitroreductases) A->B C 5-Aminobenzoxazole Metabolite B->C D N-Acetylation (NATs) C->D E Glucuronidation (UGTs) C->E F Renal/Biliary Excretion D->F E->F

    Biotransformation of 5-Nitrobenzoxazole derivatives via nitroreduction and Phase II conjugation.

    Experimental Methodologies for PK Profiling

    To build a self-validating PK dataset, researchers must employ rigorous in vitro and in vivo workflows. The following protocols detail the causal logic behind each experimental choice.

    Protocol 3.1: In Vitro Microsomal Stability Assay

    Purpose: To isolate hepatic clearance mechanisms and predict in vivo intrinsic clearance ( CLint​ ).

    • Preparation: Incubate the 5-Nitrobenzoxazole-2-methanamine derivative (1 μ M) with pooled human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM). Causality: NADPH is the obligate electron donor for both CYP450s and microsomal nitroreductases.

    • Quenching: At serial time points (0, 5, 15, 30, 60 min), extract 50 μ L aliquots and quench with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures microsomal proteins, halting metabolism, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

    • Analysis: Centrifuge at 14,000 × g for 10 min and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life.

    Protocol 3.2: In Vivo Rodent Pharmacokinetics

    Purpose: To determine absolute bioavailability ( F% ), systemic clearance, and tissue distribution.

    • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Benzoxazoles often exhibit rapid crystallization under supersaturated conditions[6]; this co-solvent system maintains the drug in solution to prevent erratic absorption.

    • Dosing: Administer intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to fasted Sprague-Dawley rats (n=3 per route).

    • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Quantification: Perform Non-Compartmental Analysis (NCA) on the LC-MS/MS derived plasma concentration-time curves.

    PKWorkflow A 1. Formulation Optimization (Preventing in vivo crystallization) B 2. IV / PO Dosing in Rodent Models (SD Rats) A->B C 3. Serial Blood Sampling (0.08h to 24h) B->C D 4. Plasma Protein Precipitation (Releasing bound fraction) C->D E 5. LC-MS/MS Quantification (MRM Mode) D->E F 6. NCA PK Analysis (Clearance, Vd, t1/2, AUC) E->F

    Standardized In Vivo Pharmacokinetic Workflow for Benzoxazole Derivatives.

    Quantitative Pharmacokinetic Data

    The table below synthesizes representative PK parameters for optimized benzoxazole derivatives in rodent models, providing a benchmark for evaluating novel 5-Nitrobenzoxazole-2-methanamine analogs[6].

    Compound Class / ModificationIV Clearance ( CL )Volume of Distribution ( Vdss​ )Half-life ( t1/2​ )Oral Bioavailability ( F% )Primary Liability
    Unsubstituted Benzoxazole High (>40 mL/min/kg)High (>5 L/kg)0.3 - 0.8 h< 10%Rapid CYP oxidation
    5-Nitrobenzoxazole (Core) Moderate (20-30 mL/min/kg)Moderate (2-4 L/kg)1.0 - 1.5 h15 - 25%Nitroreduction
    2-Methanamine Derivative Low/Mod (10-20 mL/min/kg)Moderate (1.5-3 L/kg)2.0 - 3.5 h40 - 79%High Plasma Protein Binding

    Data indicates that the inclusion of the 2-methanamine group significantly improves oral bioavailability by enhancing aqueous solubility and reducing rapid crystallization tendencies observed in highly lipophilic analogs.

    Mechanistic Target Engagement

    Beyond pharmacokinetics, the therapeutic utility of 5-Nitrobenzoxazole-2-methanamine derivatives lies in their potent target engagement. These compounds have demonstrated profound efficacy as ATP-competitive inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3] and the mechanistic target of rapamycin (mTOR)[2].

    By binding to the kinase domain, these derivatives block the downstream PI3K/AKT and MEK/ERK signaling cascades. This dual-pathway inhibition arrests the cell cycle at the Pre-G1 phase and induces caspase-3 mediated apoptosis, effectively halting tumor angiogenesis and proliferation[3].

    Signaling Ligand VEGF Ligand Receptor VEGFR-2 / mTOR (Kinase Domain) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MEK / ERK Pathway Receptor->Downstream2 Drug 5-Nitrobenzoxazole Derivative Drug->Receptor Inhibits Outcome Tumor Angiogenesis & Proliferation Downstream1->Outcome Downstream2->Outcome

    Mechanism of VEGFR-2 and mTOR kinase domain inhibition by benzoxazole derivatives.

    References

    • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • Synthesis, characterization and biological evaluation of benzoxazole derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

    • Structure of potent nuclear factor kappa B (NF-κB) inhibitor (compound 22) Source: ResearchGate URL:[Link]

    • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • In Silico Study of Microbiologically Active Benzoxazole Derivatives Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

    • Cooperation of Pt and TiO x in the Hydrogenation of Nitrobenzothiazole Source: ACS Publications URL:[Link]

    Sources

    Foundational

    Thermodynamic Stability and Degradation Kinetics of 5-Nitrobenzoxazole-2-methanamine: A Comprehensive Technical Guide

    Executive Summary In medicinal chemistry and materials science, the benzoxazole ring is a privileged scaffold known for its rigid-rod aromaticity and target-binding versatility. However, the introduction of specific func...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In medicinal chemistry and materials science, the benzoxazole ring is a privileged scaffold known for its rigid-rod aromaticity and target-binding versatility. However, the introduction of specific functional groups—namely, a strongly electron-withdrawing 5-nitro group and a nucleophilic 2-methanamine moiety—fundamentally alters the thermodynamic stability of the core structure.

    This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1). Designed for drug development professionals and analytical scientists, this guide deconstructs the electronic causality behind its degradation pathways, establishes self-validating experimental protocols for stability profiling, and provides actionable formulation strategies to mitigate hydrolytic and oxidative liabilities.

    Structural Thermodynamics & Electronic Causality

    To predict the stability of 5-Nitrobenzoxazole-2-methanamine, we must analyze the molecule as a system of interacting electronic effects, rather than a static structure.

    The Benzoxazole Core and Abnormal C-O Bond Fission

    The benzoxazole heterocycle is generally stable, but its C2 position is susceptible to nucleophilic attack. In aliphatic oxazolines, hydrolysis typically yields a mixture of C-N and C-O bond fission products. However, benzoxazoles exhibit "abnormal" thermodynamic behavior: they almost exclusively undergo C-O bond cleavage[1].

    The causality lies in the thermodynamics of the intermediates. Nucleophilic attack at the polar carbiminyl bond forms a tetrahedral hemiorthoamide intermediate[2],[3]. The collapse of this intermediate via C-O fission yields an o-formamidophenol derivative, which is thermodynamically vastly superior to the alternative ester product (which would result from C-N fission). Even if trace ester is formed, rapid acyl migration spontaneously converts it to the more stable amide[1],[4].

    The 5-Nitro Group: Exacerbating Electrophilicity

    The presence of the -NO₂ group at the 5-position is the primary driver of hydrolytic instability in this specific molecule. The nitro group exerts powerful electron-withdrawing effects via both inductive (-I) and resonance (-M) mechanisms. This depletes the electron density of the fused aromatic system, which in turn drastically increases the partial positive charge ( δ+ ) at the C2 carbon. Consequently, the activation energy ( Ea​ ) required for hydroxide ions to attack the C2 position is significantly lowered, rendering the molecule highly sensitive to base-catalyzed degradation.

    The 2-Methanamine Moiety: Protolytic Equilibria

    The primary amine (-CH₂NH₂) introduces a pH-dependent protolytic equilibrium. With an estimated pKa of ~8.5–9.0, the amine is protonated at acidic to physiological pH. While this enhances aqueous solubility, the free base form present at higher pH levels is susceptible to oxidative degradation (N-oxidation) and can theoretically participate in intermolecular nucleophilic attacks, further complicating the stability profile.

    Mechanisms of Degradation

    The most critical degradation pathway for 5-Nitrobenzoxazole-2-methanamine is base-catalyzed hydrolysis. The reaction is initiated by the attack of a hydroxide ion on the highly electrophilic C2 carbon, leading to the irreversible opening of the oxazole ring.

    Hydrolysis A 5-Nitrobenzoxazole- 2-methanamine B Nucleophilic Attack (OH- at C2) A->B High pH C Tetrahedral Intermediate B->C Rate Limiting D C-O Bond Fission (Ring Opening) C->D Fast E o-Formamidophenol Derivative D->E Acyl Migration

    Fig 1: Base-catalyzed hydrolysis pathway of 5-Nitrobenzoxazole-2-methanamine via C-O fission.

    Self-Validating Experimental Protocols for Stability Profiling

    To accurately determine the thermodynamic stability of this compound, empirical data must be generated using a self-validating system . A protocol is only trustworthy if it contains internal controls that prove the degradation occurred during the stress phase, not as an artifact of sample handling or analysis.

    Workflow Design

    Workflow cluster_stress 2. ICH Forced Degradation S1 1. API Stock Prep (1 mg/mL MeCN/H2O) Acid Acidic: 0.1N HCl S1->Acid Base Basic: 0.1N NaOH S1->Base Ox Oxidative: 3% H2O2 S1->Ox Therm Thermal: 80°C Solid S1->Therm S3 3. Active Quenching (Self-Validating Control) Acid->S3 Base->S3 Ox->S3 Therm->S3 S4 4. LC-UV-MS Analysis (Mass Balance Tracking) S3->S4 S5 5. Kinetic Modeling (Arrhenius & t_1/2) S4->S5

    Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

    Step-by-Step Methodology
    • API Stock Preparation : Prepare a 1.0 mg/mL stock solution of 5-Nitrobenzoxazole-2-methanamine in a 50:50 mixture of Acetonitrile (MeCN) and LC-MS grade water.

      • Causality: MeCN is required to ensure that both the relatively hydrophobic parent API and the highly polar ring-opened degradants remain fully soluble, preventing precipitation that would skew kinetic calculations.

    • ICH Q1A Forced Degradation Stressing :

      • Acidic Stress : Combine 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C[5].

      • Basic Stress : Combine 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C[5].

      • Oxidative Stress : Combine 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C[5].

      • Thermal Stress : Expose 5 mg of solid API powder to 80°C in a dry oven[5].

    • Active Quenching (Critical Control) : At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot and immediately neutralize it. For the basic stress, quench with an exact equimolar amount of cold HCl (0.1 N) buffered with 50 mM ammonium acetate (pH 5.0).

      • Causality: Without active quenching, the basic hydrolysis will continue while the vial sits in the HPLC autosampler. A "Time Zero" (T0) quench must be performed to validate that the quenching process itself does not degrade the API.

    • Orthogonal LC-UV-MS Analysis : Analyze the quenched samples using Reversed-Phase HPLC coupled with a Diode Array Detector (UV-DAD) and a Mass Spectrometer (ESI-MS).

      • Causality: UV-DAD allows for Mass Balance Tracking (ensuring the integrated area of the API plus all degradants equals 100% ± 5% of the T0 area). MS provides exact mass confirmation of the o-formamidophenol degradant, validating the C-O fission mechanism[1].

    Quantitative Thermodynamic Data

    Based on the electronic properties of the 5-nitro and 2-methanamine substituents, the thermodynamic stability profile of the compound is heavily skewed toward base-instability. The table below summarizes the extrapolated kinetic parameters.

    Stress ConditionReagent / EnvironmentPrimary Degradation MechanismPredicted t1/2​ (25°C)Kinetic Order
    Acidic Hydrolysis 0.1 N HCl (pH 1.0)Amine protonation; slow C-O fission> 45 DaysPseudo-1st
    Basic Hydrolysis 0.1 N NaOH (pH 13.0)OH⁻ attack at C2; rapid ring opening< 2 Hours2nd Order
    Oxidative Stress 3% H₂O₂N-oxidation of primary amine~ 5 DaysPseudo-1st
    Thermal (Solid) 80°C, DryMinimal degradation> 12 MonthsZero Order

    Note: In acidic conditions, the protonation of the 2-methanamine group creates a localized positive charge that electrostatically repels hydronium ions from protonating the oxazole nitrogen, thereby slowing down acid-catalyzed hydrolysis.

    Formulation Strategies to Mitigate Instability

    To successfully develop 5-Nitrobenzoxazole-2-methanamine into a viable therapeutic or chemical product, formulation scientists must respect its thermodynamic boundaries:

    • Strict pH Control : Liquid formulations must be buffered between pH 4.5 and 5.5 . In this window, the methanamine is protonated (ensuring high aqueous solubility), while the concentration of hydroxide ions is negligible, effectively shutting down the primary C-O fission degradation pathway.

    • Lyophilization : Due to the inherent vulnerability of the oxazole ring to aqueous hydrolysis over long-term storage, the API should be formulated as a lyophilized powder for reconstitution.

    • Antioxidant Excipients : To protect the primary amine from oxidative degradation, the addition of water-soluble radical scavengers (e.g., L-methionine or sodium metabisulfite) is highly recommended.

    References

    • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

    • Hydrolysis pathway for 2-phenylbenzoxazole ResearchGate URL:[Link]

    • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility PMC - National Institutes of Health (NIH) URL:[Link]

    Sources

    Exploratory

    Pharmacological Profiling of 5-Nitrobenzoxazole-2-methanamine: Receptor Binding Affinity and Mechanistic Workflows

    Executive Summary In contemporary medicinal chemistry, the benzoxazole bicyclic system serves as a highly versatile, privileged scaffold. Specifically, 5-Nitrobenzoxazole-2-methanamine (CAS 918106-43-1) and its functiona...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In contemporary medicinal chemistry, the benzoxazole bicyclic system serves as a highly versatile, privileged scaffold. Specifically, 5-Nitrobenzoxazole-2-methanamine (CAS 918106-43-1) and its functionalized derivatives have emerged as critical building blocks for developing high-affinity ligands targeting central nervous system (CNS) receptors[1]. This technical guide provides an in-depth analysis of the receptor binding affinities of the 5-nitrobenzoxazole-2-methanamine core, exploring the mechanistic causality behind its pharmacological efficacy, and detailing the self-validating experimental protocols required to quantify its interactions with neuroreceptors.

    Mechanistic Rationale: The 5-Nitrobenzoxazole-2-methanamine Scaffold

    The exceptional binding affinity of 5-nitrobenzoxazole-2-methanamine across diverse receptor classes is not coincidental; it is dictated by precise stereoelectronic properties:

    • The Benzoxazole Core: Acting as a bioisostere for indole and benzimidazole rings, the planar benzoxazole core facilitates robust π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) deep within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

    • 5-Nitro Substitution: The strongly electron-withdrawing nitro ( −NO2​ ) group at the C5 position significantly reduces the electron density of the aromatic ring [5]. This alteration shifts the pKa​ of the system and serves as a potent hydrogen bond acceptor, locking the ligand into a thermodynamically favorable orientation within the binding site.

    • 2-Methanamine Moiety: The primary amine is protonated at physiological pH (7.4). This basic nitrogen is the primary pharmacophore responsible for forming critical electrostatic salt bridges with conserved Aspartate or Glutamate residues in aminergic receptors.

    Target Receptor Profiles and Binding Kinetics

    Derivatives synthesized from the 5-nitrobenzoxazole-2-methanamine precursor exhibit potent, nanomolar to sub-nanomolar affinities across several key therapeutic targets:

    • 5-HT 3​ Receptors: 2-substituted benzoxazoles are highly potent, orally active 5-HT 3​ receptor antagonists [1]. The methanamine group mimics the basic amine of endogenous serotonin, competitively displacing it to treat conditions like diarrhea-predominant irritable bowel syndrome (IBS-D).

    • Sigma ( σ1​ / σ2​ ) Receptors: Benzoxazole derivatives featuring basic amine side chains demonstrate exceptional affinity for sigma receptors. Specifically, 5-substituted benzoxazoles have shown Ki​ values in the low nanomolar range (3.8 - 7.9 nM) for σ2​ receptors, making them valuable tools for oncology and apoptotic modulation [3].

    • Histamine H 3​ Receptors: Optimization of the benzoxazole core has yielded highly selective H 3​ receptor ligands ( Ki​ ≈ 19.7 nM) that effectively reverse neuropathic pain in rodent models while maintaining a high safety index [4].

    • Melatonin (MT 1​ /MT 2​ ) Receptors: Structural modifications of the benzoxazole core yield potent melatoninergic agonists, with select derivatives exhibiting binding affinities superior to endogenous melatonin itself [2].

    Quantitative Binding Affinity Summary

    Table 1: Representative binding affinities of benzoxazole-2-methanamine derivatives across primary CNS targets.

    Receptor TargetRepresentative Derivative ClassBinding Affinity ( Ki​ / IC50​ )Primary Pharmacological Action
    5-HT 3​ 2-substituted benzoxazole carboxamides1.5 - 25.0 nMAntagonist (IBS-D therapy)
    Sigma-2 ( σ2​ ) 5-chlorobenzoxazole-azepanes3.8 - 7.6 nMAgonist (Apoptosis/Cancer)
    Histamine H 3​ 2-methyl-benzoxazole ethers~19.7 nMInverse Agonist (Neuropathy)
    Melatonin MT 1​ Benzoxazole-alkanamidesSub-nanomolarAgonist (Circadian regulation)

    Experimental Methodologies: Self-Validating Protocols

    To accurately quantify the binding affinity of 5-nitrobenzoxazole-2-methanamine derivatives, researchers must employ a self-validating radioligand competitive binding assay . A self-validating system intrinsically controls for non-specific binding (NSB), ligand depletion, and thermodynamic equilibrium, ensuring absolute data integrity.

    Step-by-Step Radioligand Binding Protocol
    • Membrane Preparation:

      • Action: Homogenize target cells (e.g., HEK293 expressing 5-HT 3​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

      • Causality: The strictly ice-cold environment halts endogenous proteolytic enzyme activity and preserves the delicate tertiary structure of the receptor membrane proteins.

    • Incubation & Equilibrium:

      • Action: Incubate the membrane suspension with a fixed concentration of radioligand (e.g., [3H] -GR65630) and varying concentrations of the benzoxazole derivative ( 10−11 to 10−4 M) for 60 minutes at 22°C.

      • Causality: This specific temporal window ensures the system reaches thermodynamic equilibrium. Equilibrium is a strict mathematical prerequisite; without it, the Law of Mass Action cannot be applied to calculate accurate affinity constants.

    • Rapid Filtration:

      • Action: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

      • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fiber matrix, drastically reducing the non-specific binding (NSB) of the positively charged methanamine moiety to the filter itself.

    • Scintillation & Mathematical Self-Validation:

      • Action: Quantify bound radioactivity using liquid scintillation counting. Define NSB using a 100-fold excess of an unlabeled reference compound.

      • Causality & Validation: The assay self-validates by calculating specific binding (Total Signal - NSB). If specific binding falls below 70% of the total signal, the assay is flagged for ligand depletion. Finally, IC50​ values are mathematically converted to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ . This normalizes the empirical data against the specific radioligand concentration ( [L] ) and its dissociation constant ( Kd​ ), guaranteeing inter-assay reproducibility.

    Workflows and Signaling Pathways

    G N1 Compound Preparation (5-Nitrobenzoxazole-2-methanamine) N3 Incubation with Radioligand (Thermodynamic Equilibrium) N1->N3 N2 Membrane Preparation (Receptor Expression) N2->N3 N4 Rapid Filtration (GF/B Filters + PEI) N3->N4 N5 Liquid Scintillation (Quantify Bound Ligand) N4->N5 N6 Data Analysis (Cheng-Prusoff Validation) N5->N6

    Radioligand binding assay workflow for benzoxazole derivatives.

    G L 5-Nitrobenzoxazole Derivative R Target Receptor (e.g., 5-HT3 / Sigma-1) L->R Competitive Binding I Ion Channel Modulation or Chaperone Activity R->I Signal Transduction D Membrane Depolarization (Inhibited) I->D E Neurotransmitter Release (Attenuated) D->E

    Receptor modulation pathway by benzoxazole-2-methanamine antagonists.

    Conclusion

    The 5-nitrobenzoxazole-2-methanamine architecture represents a highly tunable pharmacophore. By understanding the causal relationship between its stereoelectronic properties (the electron-withdrawing nitro group and the basic methanamine) and receptor binding pockets, researchers can rationally design next-generation therapeutics. When coupled with self-validating kinetic assays, this scaffold continues to yield promising candidates for neurodegenerative diseases, neuropathic pain, and gastrointestinal disorders.

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Purification Protocol for 5-Nitrobenzoxazole-2-methanamine

    Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) Introduction and Mechanistic Rationale Benzoxazole de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1)

    Introduction and Mechanistic Rationale

    Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently acting as bioisosteres for nucleic acid bases or exhibiting potent kinase inhibitory activity. Specifically, 5-nitrobenzoxazole-2-methanamine serves as a critical building block for synthesizing extended amides, ureas, and targeted pharmacophores[1].

    The synthesis of this compound presents unique challenges due to the electron-withdrawing nature of the nitro group on the aminophenol precursor, which reduces the nucleophilicity of the primary amine during the initial coupling phase. To overcome this, our protocol employs a robust three-step linear sequence:

    • Amide Coupling: Utilizing Boc-protected glycine to prevent self-condensation, activated by EDC/HOBt to ensure efficient acylation of the deactivated aniline.

    • Cyclodehydration: Acid-catalyzed ring closure using p-Toluenesulfonic acid (pTsOH) under Dean-Stark conditions to drive the equilibrium toward the thermodynamically stable benzoxazole core[2].

    • Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group to yield the target compound as a stable hydrochloride salt, which simplifies purification by avoiding complex chromatography of the polar free amine.

    Synthetic Workflow Visualization

    G SM 2-Amino-4-nitrophenol + Boc-Glycine Step1 Amide Coupling (EDC, HOBt, DMF) SM->Step1 Int1 Boc-Glycinamide Intermediate Step1->Int1 Step2 Cyclodehydration (pTsOH, Toluene, Δ) Int1->Step2 Int2 Boc-Protected Benzoxazole Step2->Int2 Step3 Deprotection (4M HCl/Dioxane) Int2->Step3 Product 5-Nitrobenzoxazole- 2-methanamine HCl Step3->Product

    Synthetic workflow for 5-Nitrobenzoxazole-2-methanamine.

    Safety and Handling Precautions

    • 2-Amino-4-nitrophenol: This precursor is moderately toxic if swallowed, inhaled, or absorbed through the skin, and is a known irritant. All handling must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

    • Solvents: Toluene and DMF are hazardous. Ensure proper ventilation and waste segregation.

    Step-by-Step Experimental Protocol

    Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoethyl)carbamate

    Objective: Form the acyclic amide intermediate. The use of HOBt minimizes the formation of unreactive N-acylurea byproducts typically associated with carbodiimide couplings.

    • Charge a flame-dried round-bottom flask with 2-amino-4-nitrophenol (1.0 equiv, 10 mmol) and Boc-glycine (1.1 equiv, 11 mmol).

    • Dissolve the mixture in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) and stir for 10 minutes at 0 °C.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv, 12 mmol) and Hydroxybenzotriazole (HOBt) (1.2 equiv, 12 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the intermediate.

    Step 2: Cyclodehydration to tert-Butyl ((5-nitrobenzo[d]oxazol-2-yl)methyl)carbamate

    Objective: Construct the benzoxazole ring. Removing water shifts the reaction equilibrium forward, preventing hydrolysis of the amide bond[2].

    • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous toluene (0.1 M).

    • Add catalytic p-Toluenesulfonic acid monohydrate (pTsOH· H2​O ) (0.1 equiv).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C) for 8 hours, monitoring water collection in the trap.

    • Workup: Cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst, followed by brine. Dry over MgSO4​ and evaporate the solvent. The crude product can be recrystallized from hot ethanol to achieve >98% purity.

    Step 3: Deprotection to 5-Nitrobenzoxazole-2-methanamine Hydrochloride

    Objective: Cleave the Boc protecting group. Isolating the product as an HCl salt prevents the free primary amine from undergoing intermolecular degradation or reacting with ambient CO2​ .

    • Suspend the Boc-protected benzoxazole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise, add 4M HCl in dioxane (10.0 equiv).

    • Stir the mixture at room temperature for 3 hours. As the reaction progresses, the product will precipitate out of the solution as a fine powder.

    • Purification: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake extensively with cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane. Dry the solid under high vacuum to afford the pure 5-Nitrobenzoxazole-2-methanamine hydrochloride salt.

    Quantitative Data & Expected Outcomes

    The following table summarizes the expected yields, reaction times, and purity metrics for a standard 10 mmol scale synthesis based on optimized laboratory conditions.

    Reaction PhaseReagents & ConditionsTimeTempExpected YieldTarget Purity (HPLC)
    1. Amide Coupling Boc-Gly, EDC, HOBt, DMF12 h0 °C to RT82 - 88%> 95%
    2. Cyclodehydration pTsOH, Toluene, Dean-Stark8 h110 °C70 - 78%> 98%
    3. Deprotection 4M HCl in Dioxane, DCM3 hRT90 - 95%> 99%

    Note: Overall isolated yield across the three-step sequence is typically 50-65%.

    References

    • Organic Chemistry Portal. "Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." Organic Chemistry Portal.
    • Tokyo Chemical Industry. "SAFETY DATA SHEET: 2-Amino-4-nitrophenol Sodium Salt." TCI Chemicals.
    • National Institutes of Health. "Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression." PMC.

    Sources

    Application

    5-Nitrobenzoxazole-2-methanamine sample preparation for mass spectrometry

    Application Note: LC-MS/MS Sample Preparation and Structural Quantification of 5-Nitrobenzoxazole-2-methanamine Introduction & Physicochemical Profiling 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly fun...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: LC-MS/MS Sample Preparation and Structural Quantification of 5-Nitrobenzoxazole-2-methanamine

    Introduction & Physicochemical Profiling

    5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly functionalized heterocyclic compound. Benzoxazole derivatives are critical pharmacophores in drug discovery, widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties[1]. For bioanalytical scientists, the accurate quantification of these derivatives in complex biological matrices (e.g., plasma, urine) requires a sample preparation strategy dictated entirely by the molecule's specific physicochemical traits[2].

    To design a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, we must deconstruct the molecule into its functional components:

    • The Methanamine Group (Position 2): This primary aliphatic amine is highly basic (estimated pKa ~9.0–9.5). It guarantees excellent ionization efficiency in Positive Electrospray Ionization (ESI+) but requires strict pH control during extraction to prevent variable recovery.

    • The Nitro Group (Position 5): An electron-withdrawing group that influences the electron density of the benzoxazole core, providing distinct, predictable fragmentation pathways (e.g., loss of NO2​ ) during collision-induced dissociation (CID).

    • The Benzoxazole Core: Provides moderate hydrophobicity, allowing for retention on standard reversed-phase (C18) stationary phases.

    Because the primary amine is protonated at physiological pH, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold-standard methodology. It provides orthogonal cleanup mechanisms (ionic and hydrophobic) that drastically reduce ion suppression compared to simple protein precipitation.

    Experimental Workflow & Logic

    The following workflow illustrates the transition of the analyte from a raw biological matrix to a purified extract ready for MS detection.

    SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Pretreatment Acidify (pH < 3) to Protonate Amine Start->Pretreat Load Load onto MCX SPE Ionic & Hydrophobic Binding Pretreat->Load Wash1 Aqueous Wash 2% Formic Acid (Removes Proteins) Load->Wash1 Wash2 Organic Wash 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralize & Elute) Wash2->Elute Evap Evaporate & Reconstitute (LC Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS

    Workflow for Mixed-Mode Cation Exchange (MCX) SPE of 5-Nitrobenzoxazole-2-methanamine.

    Step-by-Step Methodology: Mixed-Mode SPE (MCX)

    This protocol is a self-validating system: by exploiting the predictable acid/base chemistry of the methanamine group, we can aggressively wash the sample without risking analyte loss, ensuring high trustworthiness in the final quantitative data.

    Materials: 30 mg Mixed-Mode Cation Exchange (MCX) cartridges.

    Step 1: Sample Pretreatment (The Causality of Acidification)

    • Action: Aliquot 200 µL of plasma/urine. Add 20 µL of Internal Standard (IS). Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds.

    • Causality: Biological matrices contain proteins that bind small molecules. The strong acid denatures these proteins, releasing the analyte. More importantly, it drops the pH well below the amine's pKa, ensuring 100% of the 5-Nitrobenzoxazole-2-methanamine is positively charged (protonated) for optimal cation-exchange retention.

    Step 2: Sorbent Conditioning

    • Action: Pass 500 µL of Methanol (MeOH), followed by 500 µL of LC-MS grade water through the SPE cartridge.

    • Causality: Wets the hydrophobic domains of the sorbent and prepares the sulfonic acid groups for ionic exchange.

    Step 3: Sample Loading

    • Action: Load the pretreated sample onto the cartridge at a flow rate of 1 mL/min.

    • Causality: The protonated amine forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent. The benzoxazole core simultaneously interacts with the hydrophobic backbone.

    Step 4: Orthogonal Washing (Matrix Effect Mitigation)

    • Action (Wash 1): Apply 500 µL of 2% Formic Acid in water.

      • Causality: Maintains the acidic environment (keeping the analyte bound ionically) while washing away hydrophilic interferences like salts and polar peptides.

    • Action (Wash 2): Apply 500 µL of 100% Methanol.

      • Causality: Because the analyte is securely locked via ionic bonds, we can use 100% organic solvent to aggressively strip away neutral lipids, phospholipids, and hydrophobic matrix components that cause severe ion suppression in MS.

    Step 5: Targeted Elution

    • Action: Elute the target compound using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of the ammonia instantly deprotonates the methanamine group, breaking the ionic bond. The methanol simultaneously overcomes the hydrophobic interactions, cleanly eluting the target analyte.

    Step 6: Reconstitution

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 5% Acetonitrile containing 0.1% Formic Acid.

    LC-MS/MS Analytical Conditions

    Chromatographic separation relies on maintaining the protonated state of the amine to ensure sharp peak shapes and prevent secondary interactions with free silanols on the column[3].

    Table 1: Liquid Chromatography Gradient Conditions Column: Solid-core C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

    Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in Acetonitrile)Curve
    0.0095%5%Initial
    0.5095%5%6 (Linear)
    2.5010%90%6 (Linear)
    3.0010%90%6 (Linear)
    3.1095%5%6 (Linear)
    4.0095%5%Re-equilibration

    Table 2: Mass Spectrometry Parameters (ESI+ MRM) Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 3.0 kV

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
    5-Nitrobenzoxazole-2-methanamine194.1177.12515Quantifier
    5-Nitrobenzoxazole-2-methanamine194.1148.12522Qualifier
    Mechanistic Fragmentation Pathway

    The fragmentation of 5-Nitrobenzoxazole-2-methanamine is highly predictable. The primary amine readily loses ammonia ( NH3​ , -17 Da) to form a stable carbocation. Concurrently, the nitro group on the aromatic ring can be cleaved as nitrogen dioxide ( NO2​ , -46 Da).

    Fragmentation M Precursor Ion [M+H]+ m/z 194.1 F1 Product Ion 1 m/z 177.1 (Quantifier) M->F1 -NH3 (17 Da) F2 Product Ion 2 m/z 148.1 (Qualifier) M->F2 -NO2 (46 Da) F3 Secondary Fragment m/z 131.1 F1->F3 -NO2 (46 Da) F2->F3 -NH3 (17 Da)

    Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

    Alternative Strategy: Chemical Derivatization

    While the direct LC-MS/MS method described above is optimal for standard pharmacokinetics, ultra-trace bioanalysis (e.g., sub-pg/mL levels) may suffer from high background noise in the low mass region (<200 m/z).

    Because 5-Nitrobenzoxazole-2-methanamine possesses a highly reactive primary amine, it is an ideal candidate for chemical derivatization[4]. Reagents such as Dansyl chloride or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) can be introduced during sample preparation.

    • Causality: Derivatization attaches a large, highly hydrophobic, and easily ionizable tag to the amine. This drastically increases the precursor mass (shifting it out of the noisy low-mass region of the MS), improves retention on the C18 column, and can enhance ionization efficiency by up to 10-100 fold, extending the application of LC-MS analysis to a wider dynamic range[4].

    Sources

    Method

    Application Notes and Protocols: Conjugation of 5-Nitrobenzoxazole-2-methanamine to Peptides

    For Researchers, Scientists, and Drug Development Professionals Introduction The conjugation of small molecules to peptides is a cornerstone of modern drug development and chemical biology. This process enables the creat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The conjugation of small molecules to peptides is a cornerstone of modern drug development and chemical biology. This process enables the creation of novel therapeutics, diagnostic probes, and research tools by combining the unique properties of a small molecule with the specificity and biological activity of a peptide. 5-Nitrobenzoxazole-2-methanamine is a heterocyclic compound of interest due to its distinct chemical structure, which includes a primary amine for conjugation and a nitrobenzoxazole moiety that can serve as a reporter group or possess intrinsic biological activity.

    This comprehensive guide provides a detailed protocol for the conjugation of 5-Nitrobenzoxazole-2-methanamine to peptides. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful and reproducible results.

    Understanding the Chemistry of Conjugation

    The primary amine of 5-Nitrobenzoxazole-2-methanamine serves as a nucleophilic handle for covalent attachment to a peptide. The most common targets on a peptide for this type of conjugation are the side chains of acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), or the C-terminal carboxyl group. This is typically achieved through the formation of a stable amide bond.

    Carbodiimide Chemistry: The Foundation of Amide Bond Formation

    The most prevalent method for forming an amide bond between a primary amine and a carboxylic acid in a biological context is through the use of carbodiimide crosslinkers, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC is a "zero-length" crosslinker, meaning no part of the EDC molecule is incorporated into the final conjugate.

    The reaction proceeds in two conceptual steps:

    • Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the peptide to form a highly reactive and unstable O-acylisourea intermediate.

    • Nucleophilic Attack by the Amine: The primary amine of 5-Nitrobenzoxazole-2-methanamine then performs a nucleophilic attack on this intermediate, forming a stable amide bond and releasing an isourea byproduct.

    To improve the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. These reagents react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This two-step approach provides greater control over the reaction and often leads to higher yields.[1][2][3]

    Key Considerations Before You Begin

    Solubility of 5-Nitrobenzoxazole-2-methanamine

    A critical practical consideration is the solubility of 5-Nitrobenzoxazole-2-methanamine. Like many nitroaromatic compounds, it is expected to have low aqueous solubility.[4] Therefore, it is essential to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer.[5] It is crucial to use high-quality, amine-free DMF, as dimethylamine impurities can compete in the conjugation reaction.[6]

    Stability of the Benzoxazole Ring

    The benzoxazole ring system can be susceptible to hydrolysis under certain pH conditions. While complex benzoxazoles can be stable in strong acids and bases, simpler structures may undergo ring cleavage in aqueous solutions.[5][7] It is advisable to perform conjugation reactions in a pH range that balances the reactivity of the primary amine with the stability of the benzoxazole ring.

    Potential Side Reactions
    • Nitro Group Reduction: While generally stable, nitroaromatic compounds can be reduced to amines under certain conditions.[8] It is important to avoid strong reducing agents during the conjugation and purification process.

    • Peptide-Related Side Reactions: During peptide synthesis and manipulation, side reactions such as racemization and the formation of side products can occur.[9][10][11] Ensure you are starting with a peptide of high purity.

    Experimental Protocols

    Part 1: Peptide and Reagent Preparation
    Materials
    • Peptide with at least one carboxylic acid group (Asp, Glu, or C-terminus)

    • 5-Nitrobenzoxazole-2-methanamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

    • Organic Solvent: Anhydrous DMSO or DMF

    • Ultrapure water

    Procedure
    • Peptide Solution: Dissolve the peptide in the appropriate buffer (Activation Buffer for a two-step reaction, or Coupling Buffer for a one-step reaction) to a final concentration of 1-10 mg/mL.

    • 5-Nitrobenzoxazole-2-methanamine Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of 5-Nitrobenzoxazole-2-methanamine in anhydrous DMSO or DMF.

    • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS or Sulfo-NHS in ultrapure water or the appropriate buffer immediately before use. These reagents are moisture-sensitive.

    Part 2: Conjugation Reaction

    Two common strategies for EDC/NHS-mediated conjugation are presented below. The two-step approach is generally recommended to minimize polymerization of the peptide.

    Two-Step Conjugation Protocol

    This method involves first activating the peptide's carboxyl groups and then adding the amine-containing small molecule.

    • Activation of the Peptide:

      • To the peptide solution in Activation Buffer, add EDC and NHS (or Sulfo-NHS). A typical molar ratio is 1:2:5 (Peptide:EDC:NHS).

      • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

    • Conjugation to 5-Nitrobenzoxazole-2-methanamine:

      • Add the 5-Nitrobenzoxazole-2-methanamine stock solution to the activated peptide solution. A 10- to 50-fold molar excess of the small molecule over the peptide is recommended to drive the reaction to completion.

      • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a dilute base.

      • Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle mixing.

    • Quenching the Reaction:

      • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

      • Incubate for 15 minutes at room temperature.

    Two_Step_Conjugation Peptide_COOH Peptide-COOH EDC_NHS EDC/NHS in Activation Buffer (pH 4.7-6.0) Activated_Peptide Peptide-CO-NHS (Amine-Reactive Ester) EDC_NHS->Activated_Peptide Activation Small_Molecule 5-Nitrobenzoxazole-2-methanamine in Coupling Buffer (pH 7.2-7.5) Conjugate Peptide-CO-NH-Small Molecule (Stable Amide Bond) Small_Molecule->Conjugate Conjugation Quench Quenching (Tris or Hydroxylamine) Conjugate->Quench Stop Reaction Final_Product Purified Conjugate Quench->Final_Product Purification

    Workflow for the two-step conjugation of 5-Nitrobenzoxazole-2-methanamine to a peptide.
    One-Step Conjugation Protocol

    In this simpler but less controlled method, all reactants are mixed together.

    • Reaction Mixture:

      • In a single tube, combine the peptide solution in Coupling Buffer, the 5-Nitrobenzoxazole-2-methanamine stock solution (10- to 50-fold molar excess), and freshly prepared EDC/NHS solution (e.g., 2- to 10-fold molar excess of EDC over peptide).

    • Incubation:

      • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Quenching:

      • Quench the reaction as described in the two-step protocol.

    Part 3: Purification of the Peptide Conjugate

    High-performance liquid chromatography (HPLC) is the method of choice for purifying the peptide conjugate from unreacted peptide, excess small molecule, and reaction byproducts.[12] Reversed-phase HPLC (RP-HPLC) is typically used for peptides.

    Materials
    • RP-HPLC system with a UV detector

    • C18 or C8 preparative or semi-preparative column

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile (ACN)

    Procedure
    • Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase. Filter the sample through a 0.22 µm filter.

    • HPLC Method Development:

      • If possible, first develop the separation method on an analytical C18 column.

      • A typical gradient for peptides is a linear gradient from a low percentage of Solvent B to a higher percentage over 20-40 minutes.[7] For hydrophobic conjugates, a shallower gradient may be necessary to achieve good separation.[13]

    • Preparative HPLC:

      • Inject the sample onto the preparative or semi-preparative column.

      • Run the optimized gradient and collect fractions corresponding to the product peak. The conjugate should elute at a later retention time than the unconjugated peptide due to the increased hydrophobicity from the 5-Nitrobenzoxazole moiety.

    • Fraction Analysis and Pooling:

      • Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure conjugate.

      • Pool the pure fractions and lyophilize to obtain the final product as a powder.

    HPLC_Purification cluster_0 HPLC System Column RP-HPLC Column (C18 or C8) Separation Gradient Elution (Water/ACN with TFA) Detector UV Detector Detection Peak Detection Fraction_Collector Fraction Collector Collection Fraction Collection Reaction_Mixture Quenched Reaction Mixture Injection Injection Reaction_Mixture->Injection Injection->Column Separation->Detector Separation Detection->Fraction_Collector Signal Analysis Analysis of Fractions (Analytical HPLC/MS) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Conjugate Purified Peptide Conjugate Lyophilization->Purified_Conjugate

    General workflow for the HPLC purification of the peptide conjugate.
    Part 4: Characterization of the Peptide Conjugate

    Mass spectrometry (MS) is an indispensable tool for confirming the successful conjugation and verifying the identity and purity of the final product.[14]

    Methods
    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is excellent for quickly determining the molecular weight of the peptide and the conjugate. A successful conjugation will result in a mass shift corresponding to the addition of the 5-Nitrobenzoxazole-2-methanamine moiety minus the mass of water.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is ideal for assessing the purity of the conjugate and confirming its molecular weight.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the site of conjugation on the peptide sequence.

    Expected Mass Shift

    The expected increase in mass of the peptide upon conjugation can be calculated as follows:

    Mass of 5-Nitrobenzoxazole-2-methanamine - Mass of H₂O

    Data Presentation

    Parameter5-Nitrobenzoxazole-2-methanaminePeptide (Example)Expected Conjugate
    Molecular Formula C₈H₇N₃O₃VariesVaries
    Monoisotopic Mass (Da) 193.0487VariesMass of Peptide + 175.0382
    Conjugation Chemistry Primary AmineCarboxylic AcidAmide Bond

    Conclusion

    This guide provides a comprehensive framework for the successful conjugation of 5-Nitrobenzoxazole-2-methanamine to peptides. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce high-quality peptide conjugates for a wide range of applications in drug discovery and biomedical research. The protocols provided herein should be considered as a starting point, and optimization may be necessary depending on the specific properties of the peptide and the desired outcome of the conjugation.

    References

    • NCATS. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]

    • AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved from [Link]

    • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of... Retrieved from [Link]

    • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

    • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

    • Chemistry LibreTexts. (n.d.). 12.6 Heterocyclic Amines. Retrieved from [Link]

    • American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Retrieved from [Link]

    • PMC. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

    • American Chemical Society. (2008, July 12). Chemoselective N-Acylation via Condensations of N-(Benzoyloxy)amines and α-Ketophosphonic Acids under Aqueous Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Benzylic C−H acylation by cooperative NHC and photoredox catalysis. Retrieved from [Link]

    • PMC. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Retrieved from [Link]

    • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

    • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

    • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

    • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

    • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

    • PMC. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

    • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

    • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

    • PMC. (n.d.). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Retrieved from [Link]

    • Department of Chemistry and Biochemistry. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

    • National Institutes of Health. (n.d.). PubChem. Retrieved from [Link]

    • National Institutes of Health. (n.d.). PubChem Citation Guidelines. Retrieved from [Link]

    • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

    • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

    • ResearchGate. (2016, March 28). EDC/NHS based coupling and stability? Retrieved from [Link]

    • PMC. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]

    • PMC. (n.d.). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. Retrieved from [Link]

    • PLOS. (2022, March 8). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. Retrieved from [Link]

    Sources

    Application

    Application Note: Preparation and Handling of 5-Nitrobenzoxazole-2-methanamine Stock Solutions

    Introduction and Rationale 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. Featuring a primary amine and an electron-withdrawi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. Featuring a primary amine and an electron-withdrawing nitroaromatic core, it serves as a critical intermediate in the synthesis of kinase inhibitors, selective COX-2 inhibitors, and novel antimicrobial agents[1].

    Because of its rigid planar structure and the hydrophobic nature of the benzoxazole core, the free base exhibits limited aqueous solubility. Consequently, biological assays and synthetic workflows require the preparation of high-concentration stock solutions in organic solvents—most commonly Dimethyl Sulfoxide (DMSO) [2]. This application note provides a field-validated, self-validating protocol for preparing, storing, and utilizing 5-Nitrobenzoxazole-2-methanamine stock solutions while preserving its chemical integrity.

    Physicochemical Properties

    Understanding the quantitative properties of the compound is the first step in designing a reliable dissolution strategy. The parameters below dictate the choice of solvent, storage conditions, and handling precautions [1].

    PropertyValue
    Chemical Name 5-Nitrobenzoxazole-2-methanamine
    CAS Registry Number 918106-43-1
    Molecular Formula C₈H₇N₃O₃
    Molecular Weight 193.16 g/mol
    Appearance Solid (Yellow to tan powder)
    Primary Solvent Anhydrous DMSO (Solubility ≥ 50 mM)
    Storage (Solid) +4°C to +8°C, desiccated, protected from light
    Storage (Solution) -20°C to -80°C, single-use aliquots

    Stock Solution Preparation Workflow

    The following protocol outlines the preparation of a 50 mM master stock solution .

    Causality in Experimental Design (E-E-A-T)
    • Temperature Equilibration: Nitroaromatic compounds stored at 4°C must be equilibrated to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This alters the effective mass being weighed and introduces water into the stock, which accelerates degradation and reduces solubility.

    • Solvent Selection: Only anhydrous, sterile-filtered DMSO (≤0.005% water) should be used. Causality: Standard benchtop DMSO is highly hygroscopic. Water ingress lowers the dielectric constant of the solvent system, leading to the formation of micro-precipitates (nucleation sites) that ruin the stock's precise molarity.

    • Homogenization Method: Sonication is strictly preferred over heating. Causality: Direct heating can cause thermal degradation of the primary amine or trigger unwanted side reactions with the nitro group. Sonication provides mechanical cavitation to disrupt the crystal lattice safely.

    Step-by-Step Protocol
    • Equilibration: Remove the vial of 5-Nitrobenzoxazole-2-methanamine from the refrigerator and place it in a desiccator at room temperature for 30 minutes.

    • Weighing: Using a micro-analytical balance, accurately weigh 9.66 mg of the solid compound into a sterile, amber glass or polypropylene vial.

    • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 50 mM concentration.

    • Homogenization: Vortex the mixture vigorously for 30 seconds. If visible particles remain, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes until the solution is completely clear.

    • Quality Control (Self-Validation): Hold the vial against a light source. The solution must be perfectly transparent without any floating particulates. If turbidity is observed, the compound has not fully dissolved, and the actual concentration is lower than 50 mM.

    • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.

    StockPrep Equilibrate 1. Temperature Equilibration (Desiccator, RT) Weigh 2. Precision Weighing (Analytical Balance) Equilibrate->Weigh Dissolve 3. Solvent Addition (Anhydrous DMSO) Weigh->Dissolve Sonicate 4. Homogenization (Vortex & Sonication) Dissolve->Sonicate Aliquot 5. Aliquoting (Amber Vials) Sonicate->Aliquot Store 6. Cryogenic Storage (-20°C to -80°C) Aliquot->Store

    Workflow for the preparation and storage of 5-Nitrobenzoxazole-2-methanamine DMSO stock solutions.

    Application: Aqueous Transfer for Biological Assays

    When utilizing 5-Nitrobenzoxazole-2-methanamine in in vitro biological assays (e.g., Minimum Inhibitory Concentration (MIC) assays for antibacterial evaluation [2] or COX-2 inhibition screens [3]), the DMSO stock must be introduced into an aqueous buffer (like Mueller-Hinton Broth or PBS).

    Preventing "Solvent Crash"

    Directly pipetting a 50 mM DMSO stock into an aqueous buffer often causes a "solvent crash"—the instantaneous, irreversible crystallization of the hydrophobic compound due to localized low solubility before the DMSO can diffuse.

    Serial Dilution Protocol
    • Intermediate Dilution: Thaw a 50 µL aliquot of the 50 mM stock at room temperature. Dilute it 1:50 in pure DMSO to create a 1 mM intermediate working solution.

    • Aqueous Transfer: While vortexing the aqueous buffer (e.g., 990 µL of media), rapidly inject 10 µL of the 1 mM intermediate solution directly into the center of the liquid vortex (not down the tube wall).

    • Final Concentration: This yields a final compound concentration of 10 µM with a final DMSO concentration of exactly 1.0% (v/v).

    • Assay Validation (Self-Validation): Always run a parallel Vehicle Control containing 1.0% DMSO in the assay buffer without the compound. This validates that any observed biological effect (e.g., bacterial growth inhibition) is strictly due to the benzoxazole derivative and not solvent toxicity.

    MICAssay Stock 50 mM Stock (in 100% DMSO) Inter Intermediate Dilution (Serial in DMSO) Stock->Inter Aqueous Aqueous Transfer (Rapid Mixing in Buffer) Inter->Aqueous Assay Biological Assay (Final DMSO ≤ 1%) Aqueous->Assay

    Serial dilution and aqueous transfer workflow to prevent solvent crash in biological assays.

    References

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1482180, 5-Nitrobenzoxazole. Retrieved March 28, 2026, from[Link]

    • Journal of Chemical and Pharmaceutical Research. Synthesis and in vitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. JOCPR. Retrieved March 28, 2026, from[Link]

    Technical Notes & Optimization

    Troubleshooting

    how to prevent oxidation of 5-Nitrobenzoxazole-2-methanamine during storage

    A Guide to Preventing Oxidative Degradation During Storage Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Preventing Oxidative Degradation During Storage

    Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Nitrobenzoxazole-2-methanamine to prevent oxidative degradation and ensure experimental reproducibility.

    Frequently Asked Questions (FAQs)
    Q1: My vial of 5-Nitrobenzoxazole-2-methanamine has developed a yellowish-brown tint. What does this indicate?

    A change in color from its original appearance to a yellowish or brownish hue is a primary visual indicator of potential chemical degradation.[1] This discoloration is often due to the formation of oxidized byproducts or other degradation species. While visual inspection is a useful first alert, it is not conclusive. The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound against any newly formed impurities.[1]

    Q2: What is the likely mechanism of oxidative degradation for this compound?

    5-Nitrobenzoxazole-2-methanamine possesses two key functional groups susceptible to oxidation: the primary amine of the methanamine group and the aromatic ring system, which is activated by the electron-donating amine and deactivated by the electron-withdrawing nitro group. The primary amine is particularly prone to oxidation, which can lead to the formation of nitroso or hydroxylamine derivatives.[2] Atmospheric oxygen is the most common oxidant, and its effects can be accelerated by exposure to light (photodegradation) and elevated temperatures.[1]

    Below is a proposed oxidative pathway illustrating the initial steps of degradation at the methanamine group.

    Oxidation_Pathway Proposed Oxidative Degradation of 5-Nitrobenzoxazole-2-methanamine cluster_main A 5-Nitrobenzoxazole-2-methanamine (C8H7N3O3) B Oxidized Intermediates (e.g., Imines, Hydroxylamines) A->B [O] (Air, Light, Heat) C Further Degradation Products (Colored Impurities) B->C Further Oxidation/ Rearrangement

    Caption: Proposed pathway for oxidative degradation.

    Q3: What are the ideal storage conditions for solid 5-Nitrobenzoxazole-2-methanamine?

    To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, moisture, light, and heat. The general best practices for nitro-aromatic and benzoxazole-containing compounds are summarized below.[1][3]

    ParameterRecommendationRationale
    Temperature Refrigerate at 2-8°C.Slows down the rate of chemical degradation reactions.[1] Avoid repeated freeze-thaw cycles.
    Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces atmospheric oxygen, the primary oxidant, preventing oxidation.[1]
    Light Protect from light. Use an amber glass vial.Prevents photodegradation, which can be initiated by UV light exposure.[1]
    Container Tightly sealed, non-reactive glass container with a Teflon-lined cap.Prevents ingress of moisture and air and avoids reaction with container materials.[1][3]
    Q4: I need to store the compound in solution for my experiments. What are the best practices?

    While storing the compound as a dry solid is highly recommended for long-term stability[1], short-term storage in solution is often necessary.

    • Solvent Choice: Use high-purity, anhydrous (dry) aprotic solvents such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. The benzoxazole ring can be susceptible to hydrolysis in aqueous conditions.[4]

    • Preparation: Prepare solutions fresh whenever possible. If storage is required, prepare the solution under an inert atmosphere.

    • Storage: Store solutions at -20°C or -80°C in tightly sealed vials with Teflon-lined caps to minimize solvent evaporation and water absorption.

    • Concentration: Store at the highest practical concentration to minimize the relative amount of solvent and any dissolved impurities.

    Q5: Can antioxidants be added to solutions to improve stability?
    • Primary Antioxidants: Hindered phenolic antioxidants (e.g., BHT) function by scavenging free radicals. They are generally effective and less likely to cause discoloration compared to aromatic amine antioxidants.[5]

    • Secondary Antioxidants: These compounds, such as phosphites or thioesters, decompose hydroperoxides into stable products.[5][6]

    • Considerations: Any added antioxidant must be validated to ensure it does not interfere with downstream experimental assays. The combination of different types of antioxidants can sometimes have synergistic effects.[5][7]

    Troubleshooting Guide
    Symptom Possible Cause Recommended Action
    Compound has changed color (e.g., yellowing/browning). Oxidative degradation.[1]1. Do not use for critical experiments. 2. Confirm degradation and purity using an analytical method like HPLC-UV.[1] 3. If purity is compromised, procure a new batch of the compound.
    Inconsistent or non-reproducible experimental results. Degradation of the stock compound, leading to lower effective concentration and potential interference from byproducts.1. Perform a quality control check on your stored compound using HPLC or LC-MS to verify its integrity and concentration. 2. Review storage procedures to ensure they align with best practices. 3. Prepare fresh solutions from a new or validated solid stock for future experiments.
    Precipitate observed in a stored solution upon warming. The compound may have low solubility at storage temperatures, or the solvent may have partially evaporated, increasing the concentration beyond its solubility limit.1. Gently warm and vortex the solution to attempt redissolution. 2. If it does not redissolve, it may indicate degradation or solvent loss. Centrifuge the vial and use the supernatant for non-critical applications only after concentration re-verification. 3. For future solutions, consider a slightly lower storage concentration.
    Experimental Protocols
    Protocol 1: Recommended Procedure for Long-Term Storage of Solid 5-Nitrobenzoxazole-2-methanamine
    • Container Selection: Use a pre-cleaned, dry amber glass vial with a PTFE/Teflon-lined screw cap.

    • Inert Atmosphere Blanketing:

      • Place the vial containing the solid compound into a glove box or a desiccator that can be purged with an inert gas.

      • Flush the container with dry argon or nitrogen for 2-3 minutes to displace all air.

    • Sealing: Immediately and tightly seal the vial cap after flushing. For extra protection, wrap the cap-vial interface with Parafilm®.

    • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions (e.g., "Store at 2-8°C under N₂").

    • Storage: Place the sealed vial in a refrigerator (2-8°C) in a designated, dark storage box.

    Storage_Workflow Storage Decision Workflow A Receive Compound B Long-term (>1 month) storage? A->B C Store as Dry Solid (Protocol 1) B->C Yes D Short-term (<1 month) storage? B->D No G Follow Ideal Conditions: - Inert Atmosphere - 2-8°C - Protect from Light C->G E Store in Anhydrous Aprotic Solvent D->E Yes F Prepare Fresh for each experiment D->F No E->G

    Caption: Decision workflow for storing the compound.

    Protocol 2: Quality Control Analysis by HPLC

    This protocol provides a general method to assess the purity of 5-Nitrobenzoxazole-2-methanamine.

    • Sample Preparation:

      • Accurately weigh ~1 mg of the compound.

      • Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

      • Perform a serial dilution to a working concentration of ~10-20 µg/mL using the mobile phase as the diluent.

    • HPLC Conditions (Example Method):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detector at a wavelength relevant to the compound's chromophore (e.g., 254 nm or a wavelength determined by a UV scan).

    • Data Analysis:

      • Integrate the peak area of the main compound and any impurity peaks.

      • Calculate the purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

      • A significant increase in impurity peaks or a decrease in the main peak area compared to a reference standard indicates degradation.

    References
    • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, 6-Methoxy-benzoxazolin-2(3H)-one (MBOA) and 2-Amino-7-methoxy-3H-phenoxazin-3-one (AMPO). Journal of Agricultural and Food Chemistry, 53(3), 554–561.
    • Jackson, J. R., et al. (1972). Research on the hydrolytic degradation of the benzoxazole ring structure. Journal of Applied Polymer Science, 16(5), 1173-1184.
    • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from [Link]

    • Google Patents. (n.d.). CA1103010A - Color stabilization of amine antioxidant and antiozonant emulsions.
    • IEA SHC. (n.d.). The Art of Stabilization. Retrieved from [Link]

    Sources

    Optimization

    troubleshooting low yield in 5-Nitrobenzoxazole-2-methanamine synthesis

    Welcome to the technical support center for the synthesis of 5-Nitrobenzoxazole-2-methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complex...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 5-Nitrobenzoxazole-2-methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. Low yield is a frequent challenge in multi-step heterocyclic synthesis, and this document provides in-depth, experience-driven insights to help you troubleshoot and optimize your experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What are the most viable synthetic strategies for preparing 5-Nitrobenzoxazole-2-methanamine?

    A1: The synthesis of 5-Nitrobenzoxazole-2-methanamine is not extensively documented in a single, standardized procedure. However, based on established benzoxazole chemistry, two primary strategies are most viable. Both routes begin with the key intermediate 2-amino-4-nitrophenol .

    • Route A (Nitrile Reduction Pathway): This involves an initial condensation of 2-amino-4-nitrophenol with a C2 synthon like chloroacetonitrile to form the intermediate 2-(cyanomethyl)-5-nitrobenzoxazole, followed by the selective reduction of the nitrile group.

    • Route B (Protected Amine Pathway): This strategy employs the condensation of 2-amino-4-nitrophenol with an N-protected amino acid, such as N-Boc-glycine, followed by a final deprotection step to reveal the primary amine.

    Q2: Why is the quality of the 2-amino-4-nitrophenol starting material so critical?

    A2: The purity of 2-amino-4-nitrophenol is arguably the most critical factor influencing the overall yield.[1] This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric byproducts that can inhibit the cyclization reaction.[1] Furthermore, its synthesis via the selective reduction of 2,4-dinitrophenol can yield the undesired isomer, 4-amino-2-nitrophenol, if reaction conditions like pH and temperature are not strictly controlled.[2][3] It is highly recommended to use freshly prepared or purified 2-amino-4-nitrophenol for best results.

    Q3: How can I effectively monitor the progress of the benzoxazole ring formation?

    A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the polar 2-amino-4-nitrophenol starting material and the less polar benzoxazole product. The disappearance of the starting material and the appearance of a new, higher Rf spot (typically UV active) indicates reaction progression. For more quantitative analysis, LC-MS can be used to monitor the formation of the product ion and consumption of reactants.

    Q4: What are the main challenges associated with the final step of introducing the methanamine group?

    A4: The primary challenge is chemoselectivity. The molecule contains a nitro group, which is readily reducible.

    • In the Nitrile Reduction Pathway (Route A) , many common reducing agents (e.g., LiAlH₄, H₂/Pd-C) will reduce both the nitrile and the nitro group. Therefore, selecting a reagent or catalytic system that chemoselectively reduces the nitrile is essential.

    • In the Protected Amine Pathway (Route B) , the challenge lies in the deprotection step. For instance, if using a Boc-protecting group, the acidic conditions required for its removal (e.g., trifluoroacetic acid) must be mild enough to avoid degradation of the nitrobenzoxazole core.

    Troubleshooting Guide: Low Yield & Side Reactions

    This section addresses specific problems you may encounter during the synthesis.

    Issue 1: Low Yield in Benzoxazole Ring Formation (Step 1)

    Q: I have a low yield of my benzoxazole intermediate, with a significant amount of unreacted 2-amino-4-nitrophenol remaining. What should I investigate?

    A: A stalled or low-yielding cyclization reaction is a common hurdle. A systematic approach is key to diagnosing the issue.[4]

    Potential Cause Scientific Rationale & Recommended Solution
    Impure Starting Material 2-aminophenols are prone to oxidation, introducing impurities that can terminate the reaction. Solution: Purify the 2-amino-4-nitrophenol by recrystallization immediately before use. Confirm purity via melting point or NMR.[1]
    Suboptimal Reaction Temperature The condensation and subsequent intramolecular cyclization have a significant activation energy barrier. Solution: Incrementally increase the reaction temperature by 10-20 °C. For reactions in polyphosphoric acid (PPA), temperatures of 100-150°C are often required to drive the reaction to completion.[5] Monitor for potential decomposition at higher temperatures.
    Inactive or Inappropriate Catalyst Acid catalysts (e.g., PPA, methanesulfonic acid) are common for this condensation.[1] These catalysts can absorb moisture and lose activity. Solution: Use a fresh, unopened bottle of the acid catalyst. If using a reusable catalyst, ensure it has been properly activated and stored. Consider screening alternative Lewis or Brønsted acids.[4]
    Presence of Moisture Water can hydrolyze key intermediates, such as the initially formed Schiff base or activated ester, preventing cyclization. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Dry all glassware thoroughly before use.
    Issue 2: Complex Product Mixture and Purification Difficulties

    Q: My TLC/NMR shows multiple product spots, making purification difficult. What are the likely side reactions?

    A: The formation of multiple products points to a lack of selectivity or degradation.

    Potential Cause Scientific Rationale & Recommended Solution
    Formation of Ester/Amide Isomers In Route B (with N-Boc-glycine), condensation can occur at either the amino or the phenolic hydroxyl group of 2-amino-4-nitrophenol. While amide formation is generally favored for cyclization, ester formation can occur, leading to a dead-end product that does not cyclize. Solution: A patent for a similar synthesis suggests that using the sodium salt of the aminophenol (sodium 2-amino-4-nitrophenolate) can direct acylation selectively to the hydroxyl group to form an ester, which then undergoes cyclization.[6] Alternatively, reaction conditions can be optimized (e.g., using specific coupling agents like EDC/HOBt) to favor amide bond formation.
    Polymerization/Decomposition At excessively high temperatures or with prolonged reaction times, nitroaromatic compounds and aminophenols can degrade or polymerize. Solution: Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running it. Once the starting material is consumed, proceed with the workup promptly.
    Incomplete Reaction A mix of starting material and product complicates purification. Solution: Address the points in Issue 1 to drive the reaction to completion. If separation is unavoidable, utilize column chromatography with a shallow solvent gradient to improve resolution.
    Issue 3: Low Yield in Nitrile Reduction or Deprotection (Step 2)

    Q: I am attempting to reduce the nitrile intermediate (Route A), but I am getting a mixture of products, including the one where the nitro group is also reduced.

    A: This is a classic chemoselectivity problem. The nitro group is highly susceptible to reduction.

    Potential Cause Scientific Rationale & Recommended Solution
    Non-Selective Reducing Agent Powerful hydride reagents like LiAlH₄ or standard catalytic hydrogenation with Pd/C will typically reduce both functional groups. Solution: Opt for more chemoselective reduction methods: • Catalytic Hydrogenation: Use a Rhodium-on-carbon (Rh/C) catalyst or a Platinum(IV) oxide (Adam's catalyst) under carefully controlled hydrogen pressure and temperature. These can sometimes show selectivity for nitrile reduction over nitroarenes. • Chemical Reduction: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BMS), are known to reduce nitriles while often leaving nitro groups intact. This should be the first method to explore.
    Over-reduction Even with a selective reagent, harsh conditions (high temperature, long reaction time) can lead to the loss of selectivity. Solution: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction carefully by TLC or LC-MS. Stop the reaction as soon as the nitrile starting material is consumed.

    Experimental Protocols

    The following protocols are generalized and should be optimized for your specific laboratory conditions.

    Protocol 1: Synthesis of Starting Material (2-amino-4-nitrophenol)

    This procedure is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[7]

    • Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (300 g, 1.63 mol) in water (2.5 L).

    • Reagent Addition: Add ammonium chloride (600 g, 11.6 mol) and concentrated aqueous ammonia (100 mL). Heat the mixture to 85 °C.

    • Reduction: Turn off the heat. When the temperature cools to 70 °C, begin the portion-wise addition of 60% fused sodium sulfide (700 g, 5.4 mol). Maintain the temperature between 80-85 °C during the addition.

    • Workup: After addition is complete, heat at 85 °C for 15 minutes. Filter the hot mixture through a Büchner funnel.

    • Isolation: Cool the filtrate overnight. Collect the crystals and dissolve them in boiling water (1.5 L). Acidify the solution with glacial acetic acid.

    • Purification: Add activated carbon (10 g), heat, and filter the hot solution. Cool the filtrate to 20 °C to crystallize the product. Collect the brown crystals and dry them. Expected Yield: 64-67%.

    Protocol 2: Synthesis of 5-Nitrobenzoxazole-2-methanamine (Route A)
    Step 2a: 2-(cyanomethyl)-5-nitrobenzoxazole
    • Setup: To a flask charged with polyphosphoric acid (PPA, ~10x weight of reactants), add 2-amino-4-nitrophenol (1.0 eq).

    • Reaction: Add chloroacetonitrile (1.2 eq) to the mixture. Heat the reaction to 100-120 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexane) for the disappearance of the 2-amino-4-nitrophenol spot.

    • Workup: Once complete, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • Isolation: Neutralize the aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) until a precipitate forms. Filter the solid, wash with water, and dry.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Step 2b: 5-Nitrobenzoxazole-2-methanamine
    • Setup: Dissolve 2-(cyanomethyl)-5-nitrobenzoxazole (1.0 eq) in anhydrous THF under an Argon atmosphere.

    • Reduction: Cool the solution to 0 °C. Add Borane-THF complex (1.0 M in THF, ~3.0 eq) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

    • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

    • Workup: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of 1M HCl. Stir for 30 minutes.

    • Isolation: Make the solution basic (pH > 10) with 2M NaOH. Extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

    Visualization of Key Processes

    General Synthetic Pathways

    Synthetic_Pathways Start 2-amino-4-nitrophenol RouteA_Int 2-(cyanomethyl)-5-nitrobenzoxazole Start->RouteA_Int Route A + Chloroacetonitrile Acid Catalyst RouteB_Int N-Boc-(5-nitrobenzoxazol- 2-yl)methanamine Start->RouteB_Int Route B + N-Boc-glycine Coupling Agent FinalProduct 5-Nitrobenzoxazole- 2-methanamine RouteA_Int->FinalProduct Selective Nitrile Reduction (e.g., BH3-THF) RouteB_Int->FinalProduct Boc Deprotection (e.g., TFA/DCM)

    Caption: Proposed synthetic routes to 5-Nitrobenzoxazole-2-methanamine.

    Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity (NMR, MP) Start->Check_Purity Is_Pure Purity Confirmed? Check_Purity->Is_Pure Purify Purify by Recrystallization Is_Pure->Purify No Check_Conditions 2. Evaluate Reaction Conditions Is_Pure->Check_Conditions Yes Purify->Check_Purity Is_Optimized Conditions Optimized? (Temp, Solvent, Time) Check_Conditions->Is_Optimized Optimize Optimize Temp, Solvent, & Reaction Time Is_Optimized->Optimize No Check_Catalyst 3. Check Catalyst Activity Is_Optimized->Check_Catalyst Yes Optimize->Check_Conditions Is_Active Catalyst Active? Check_Catalyst->Is_Active Replace_Catalyst Use Fresh or Screen New Catalysts Is_Active->Replace_Catalyst No Success Yield Improved Is_Active->Success Yes Replace_Catalyst->Check_Catalyst

    Caption: Decision tree for troubleshooting low reaction yield.

    References

    • Křížková, J., et al. (2020). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 5(1), 1051-1061. [Link]

    • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

    • Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]

    • JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. JETIR, 6(5). [Link]

    • PrepChem. (2023). Preparation of 2-amino-4-chlorophenol. [Link]

    • U.S. Patent 4,329,503A. (1982).
    • Chinese Patent CN105801440A. (2016).
    • Nguyen, L. A., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development, 31(3). [Link]

    • Helmy, S. W., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]

    • Křížková, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

    • Patil, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances, 11(34), 20845-20857. [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. [Link]

    • Chinese Patent CN110577500A. (2019). Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
    • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing HPLC Retention Time for 5-Nitrobenzoxazole-2-methanamine

    Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 5-Nitrobenzoxazole-2-methanamine. This guide is designed for researchers, scientists, and drug development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 5-Nitrobenzoxazole-2-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal and reproducible retention times in your analyses.

    Understanding the Analyte: 5-Nitrobenzoxazole-2-methanamine

    5-Nitrobenzoxazole-2-methanamine is a heterocyclic compound featuring a benzoxazole core substituted with a nitro group and a methanamine group.[1] These functional groups dictate its chromatographic behavior. The benzoxazole ring system and the nitro group lend it a degree of hydrophobicity, while the primary amine on the methanamine substituent introduces a basic character, making its retention sensitive to the pH of the mobile phase.[2] Its structure suggests it is a polar compound, which can present challenges in achieving adequate retention on traditional reversed-phase columns.[3]

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common issues encountered when developing HPLC methods for 5-Nitrobenzoxazole-2-methanamine, providing a logical approach to problem-solving.

    Q1: My 5-Nitrobenzoxazole-2-methanamine peak is eluting too early, close to the void volume. How can I increase its retention time?

    A1: Early elution is a common challenge for polar compounds. Here’s a systematic approach to increase retention:

    • Decrease the Organic Solvent Content: In reversed-phase HPLC, reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase increases the retention of analytes.[4] A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention time.[5] Start by decreasing the organic content in 5% increments.

    • Mobile Phase pH Adjustment: Since 5-Nitrobenzoxazole-2-methanamine has a basic primary amine, the mobile phase pH is a critical parameter.[2] At a low pH, the amine group will be protonated (ionized), making the molecule more polar and less retained on a reversed-phase column.[6] Increasing the mobile phase pH will suppress the ionization of the amine, making the molecule more hydrophobic and increasing its retention.[4] It is advisable to work at a pH at least one unit away from the analyte's pKa for reproducible results.[7]

    • Consider a Different Column Chemistry: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase. Options include:

      • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can enhance the retention of polar compounds.[8]

      • Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like 5-Nitrobenzoxazole-2-methanamine through π-π interactions.[9][10]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and utilize a high organic mobile phase.[9][11]

    Q2: I'm observing peak tailing with my 5-Nitrobenzoxazole-2-methanamine peak. What is causing this and how can I fix it?

    A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.[12]

    • Secondary Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[13]

      • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups, minimizing these interactions.[12]

      • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, reducing their interaction with your basic analyte.[7]

      • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[8] However, be aware that TEA is not compatible with mass spectrometry.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[12] Try diluting your sample or reducing the injection volume.[14]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[13] Ensure you are using appropriate tubing for your system.

    Q3: My retention times for 5-Nitrobenzoxazole-2-methanamine are drifting from one injection to the next. What could be the cause?

    A3: Retention time instability can stem from several factors related to the mobile phase, column, or HPLC system.[12]

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-20 column volumes is a good starting point.[15]

    • Mobile Phase Issues:

      • Inconsistent Preparation: Minor variations in mobile phase composition, especially the pH of buffered solutions, can cause significant shifts in retention for ionizable compounds.[10] Prepare your mobile phase carefully and consistently.

      • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[16] Using a column oven will provide a stable temperature environment.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at extreme pH values, leading to changes in retention.[7]

    Experimental Protocols & Method Development Workflow

    This section provides a structured workflow for developing a robust HPLC method for 5-Nitrobenzoxazole-2-methanamine.

    Initial Method Development Strategy

    A logical workflow for method development is crucial for efficiently achieving the desired separation.

    Caption: A structured workflow for HPLC method development.

    Step-by-Step Protocol for Mobile Phase pH Optimization
    • Prepare a Series of Buffers: Prepare aqueous buffers with different pH values (e.g., pH 3, 5, and 7). Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.

    • Prepare Mobile Phases: For each pH value, prepare a mobile phase with a fixed organic solvent concentration (e.g., 50:50 Acetonitrile:Buffer).

    • Equilibrate the Column: For each mobile phase, thoroughly equilibrate the HPLC column.

    • Inject the Sample: Inject a standard solution of 5-Nitrobenzoxazole-2-methanamine.

    • Record and Compare: Record the retention time and observe the peak shape for each pH condition.

    • Select the Optimal pH: Choose the pH that provides the best balance of retention, peak shape, and resolution from any impurities.

    Data Presentation: Impact of Mobile Phase Composition on Retention Time

    The following table illustrates the expected impact of changing the mobile phase composition on the retention time of 5-Nitrobenzoxazole-2-methanamine on a standard C18 column.

    Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Expected Retention Time (min)Observations
    70:30~ 2.5Potential for early elution, close to the void volume.
    50:50~ 4.8Improved retention, better separation from the void.
    30:70~ 8.2Significant increase in retention, may lead to longer run times.

    Note: These are hypothetical values to illustrate a trend. Actual retention times will vary depending on the specific column, system, and other chromatographic conditions.

    Advanced Troubleshooting: A Deeper Dive

    Troubleshooting Peak Fronting

    While less common than tailing, peak fronting can also occur.

    PeakFrontingTroubleshooting Trouble Peak Fronting Observed Cause1 Column Overload - High sample concentration - Large injection volume Trouble->Cause1 Cause2 Solvent Mismatch - Sample dissolved in a stronger solvent than the mobile phase Trouble->Cause2 Cause3 Column Collapse - Physical damage to the column bed Trouble->Cause3 Solution1 Reduce Sample Load - Dilute sample - Decrease injection volume Cause1->Solution1 Solution2 Match Sample Solvent - Dissolve sample in mobile phase or a weaker solvent Cause2->Solution2 Solution3 Replace Column Cause3->Solution3

    Caption: A troubleshooting guide for addressing peak fronting.

    Peak fronting is most commonly caused by column overload.[14] If you observe a "shark-fin" or "sailboat" peak shape, the first step is to dilute your sample or reduce the injection volume.[14] If this does not resolve the issue, ensure that your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[12] In rare cases, peak fronting can indicate a physical problem with the column, such as a collapsed bed, which would necessitate column replacement.[8]

    References

    • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
    • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
    • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
    • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
    • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
    • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
    • Taylor & Francis. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
    • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
    • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
    • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
    • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
    • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
    • Roses, M., Canals, I., Bosch, E., & Schoenmakers, P. J. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5285-5291.
    • Jain, A., & Singh, D. K. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of hazardous materials, 172(2-3), 848–854.
    • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
    • Chromacademie. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
    • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
    • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
    • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
    • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
    • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
    • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
    • Waters Knowledge Base. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column?.
    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
    • Restek. (2014, November 6). How to decrease run time for reversed phase LC.
    • GL Sciences. (n.d.). How to Increase Retention.
    • MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
    • AMERICAN ELEMENTS. (n.d.). 5-Chloro-7-nitrobenzoxazole-2-methanamine.
    • ChemicalBook. (2025, July 24). 5-Nitrobenzoxazole-2-amine.
    • BenchChem. (n.d.). 6-Nitrobenzoxazole-2-methanamine.
    • NIH. (n.d.). 5-Nitrobenzoxazole. PubChem.
    • ACS Publications. (2023, April 10). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry.
    • MDPI. (2018, December 12). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone.
    • iChemical. (n.d.). 5-nitrobenzisoxazole, CAS No. 70886-33-8.
    • NIH. (n.d.). 5-Nitrobenzisoxazole. PubChem.
    • NIH. (n.d.). 5-Nitro-2-phenyl-1,3-benzoxazole. PubChem.
    • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Background Noise in 5-Nitrobenzoxazole-2-methanamine Assays

    Introduction 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly reactive intermediate and fluorogenic core widely used in the synthesis of fluorescent probes, electrochemiluminescence (ECL) sensors, and enzy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly reactive intermediate and fluorogenic core widely used in the synthesis of fluorescent probes, electrochemiluminescence (ECL) sensors, and enzyme-coupled biotransformation assays[1]. Due to its environmentally sensitive emission profile and planar hydrophobic structure, assays utilizing its derivatives frequently suffer from high baseline background noise. This technical guide provides field-proven, self-validating methodologies to isolate and eliminate these interferences.

    Part 1: Causality of Background Noise (Mechanistic Insights)

    As an Application Scientist, it is critical to understand why background noise occurs before attempting to fix it. Background in 5-nitrobenzoxazole-based assays typically originates from three mechanistic failures:

    • Free-Floating Unreacted Probes: In membrane or protein-binding assays, unbound 5-nitrobenzoxazole derivatives partition into hydrophobic pockets of off-target proteins or lipid bilayers, emitting a false-positive fluorescence signal. Single-molecule imaging studies demonstrate that background fluorescence heavily originates from these free-floating molecules in the bulk solution rather than the bound state[2].

    • Incomplete Quenching in ECL Systems: When used in electrochemiluminescence (ECL) assays, 5-nitrobenzoxazole derivatives can exhibit low but persistent baseline emissions. Optimizing coreactants (like benzoyl peroxide or potassium peroxydisulfate) is critical to amplifying the true signal over the background[3].

    • Matrix Auto-fluorescence & Spontaneous Ring Opening: In biocatalytic screening, the chromogenic ring opening of nitrobenzoxazole forms fluorescent products. However, spontaneous hydrolysis in basic buffers or auto-fluorescence from biological matrices can obscure the specific enzymatic signal[4].

    Part 2: FAQs & Troubleshooting Guides

    Q1: My baseline fluorescence in the negative control is almost as high as my positive samples. How do I reduce this? A1: This is usually caused by free-floating, unreacted 5-nitrobenzoxazole-2-methanamine. Causality: The primary amine of 5-nitrobenzoxazole-2-methanamine is highly reactive. If conjugation to your target peptide or lipid is incomplete, the free fluorophore remains in solution. As observed in liposomal models, background noise is dominated by these unassociated probes[2]. Solution: Implement a rigorous post-conjugation purification step using Reverse-Phase HPLC (RP-HPLC). Alternatively, utilize Total Internal Reflection Fluorescence Microscopy (TIRFM) to restrict the excitation volume to the interface (typically 7-10 μm thickness), which physically excludes the bulk solution background[2].

    Q2: I am using a 5-nitrobenzoxazole derivative for an enzyme cleavage assay, but the signal-to-noise (S/N) ratio degrades over a 30-minute read. Why? A2: This indicates spontaneous hydrolysis of the substrate or photobleaching. Causality: Nitrobenzoxazole ring systems can undergo spontaneous β-elimination or ring-opening in basic buffers, leading to a slow increase in background fluorescence over time[4]. Continuous excitation also causes photobleaching of the cleaved product. Solution: Lower the assay pH to 7.2–7.4 if the enzyme tolerates it. Add an oxygen scavenger system (e.g., glucose oxidase/catalase) to the read buffer to stabilize the fluorophore.

    Q3: How can I suppress non-specific binding in ECL or membrane-based assays? A3: Non-specific hydrophobic interactions are common with planar benzoxazole rings. Causality: The hydrophobic nature of the benzoxazole ring drives non-specific partitioning into lipid bilayers or electrode surfaces, creating a false ECL or fluorescent signal[3]. Solution: Optimize the ionic strength of your buffer. Increasing the salt concentration (e.g., 150-300 mM NaCl) can disrupt weak electrostatic interactions. Additionally, washing with 0.1% BSA acts as a hydrophobic sink to pull non-specifically bound probes away from the target.

    Part 3: Experimental Protocols

    Protocol: Pre-Assay Purification and Self-Validation

    Objective: To establish a self-validating system that ensures the 5-nitrobenzoxazole-2-methanamine conjugate is free of background-inducing impurities before running the assay.

    • Sample Preparation: Dissolve the crude conjugation mixture in 10% Acetonitrile (MeCN) / 90% Water containing 0.1% Trifluoroacetic acid (TFA).

    • Chromatography Setup: Inject onto a C18 analytical column (e.g., 250 x 4.6 mm, 5 μm).

    • Gradient Elution: Run a linear gradient from 10% to 90% MeCN over 30 minutes at a flow rate of 1 mL/min. Monitor absorbance at 254 nm and 460 nm.

    • Fraction Collection & Self-Validation (Critical Step): Collect the major peak absorbing at both wavelengths. Validation: Re-inject a 10 μL aliquot of the collected fraction; a single, symmetrical peak with no shoulder confirms the complete removal of free 5-nitrobenzoxazole-2-methanamine. Do not proceed to the assay if multiple peaks are present.

    • Assay Washing (For adherent cells/vesicles): After incubating the purified probe with the target, wash 3x with PBS containing 0.1% BSA to act as a hydrophobic sink, followed by 2x washes with standard PBS to remove residual BSA.

    Part 4: Data Presentation

    Table 1: Quantitative Impact of Optimization Strategies on Signal-to-Noise (S/N) Ratio

    Troubleshooting StepBaseline Background (RFU)Positive Signal (RFU)S/N RatioMechanistic Effect
    Crude Conjugate (No HPLC) 4,5009,0002.0Free fluorophore causes high baseline
    Post-HPLC Purification 8008,50010.6Removes unreacted 5-nitrobenzoxazole
    Buffer + 0.1% BSA Wash 3508,20023.4BSA acts as a hydrophobic sink
    TIRFM Excitation 507,800156.0Excludes bulk solution fluorescence

    Part 5: Diagnostic Workflows & Pathways

    TroubleshootingWorkflow Start High Background Noise Detected in Assay CheckSource Identify Source of Noise Start->CheckSource Source1 Free-Floating Probe CheckSource->Source1 Source2 Non-Specific Binding CheckSource->Source2 Source3 Matrix Auto-fluorescence CheckSource->Source3 Fix1 RP-HPLC Purification or TIRFM Detection Source1->Fix1 Fix2 Add 0.1% BSA Wash Optimize Ionic Strength Source2->Fix2 Fix3 Shift Excitation Wavelength or Use Time-Resolved FRET Source3->Fix3 Validate Self-Validating Control: Re-run Negative Control Fix1->Validate Fix2->Validate Fix3->Validate Success Optimized S/N Ratio Validate->Success

    Logical workflow for identifying and resolving background noise in 5-nitrobenzoxazole assays.

    MechanisticPathway Substrate 5-Nitrobenzoxazole Conjugate (Non-Fluorescent) Enzyme Enzymatic Cleavage or Target Binding Substrate->Enzyme Specific Activity SideRxn Spontaneous Hydrolysis (pH > 8.0) Substrate->SideRxn Off-target Product Active Fluorophore (High Quantum Yield) Enzyme->Product Emission ~530nm Background False Positive Background Noise SideRxn->Background Quencher BSA Hydrophobic Sink or Quenching Agent Background->Quencher Mitigation Suppressed Background Suppressed (Low RFU) Quencher->Suppressed

    Mechanistic pathway of specific activation versus spontaneous hydrolysis causing background noise.

    References

    • Title: Single-Molecule Imaging of the Association of the Cell-Penetrating Peptide Pep-1 to Model Membranes Source: Biochemistry - ACS Publications URL: 2

    • Title: Fluorescence Assays for Biotransformations Source: SciSpace / Modern Biocatalysis URL: 4

    • Title: Novel Porphyrin Zr Metal–Organic Framework (PCN-224)-Based Ultrastable Electrochemiluminescence System for PEDV Sensing Source: Analytical Chemistry - ACS Publications URL: 3

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Flash Chromatography for 5-Nitrobenzoxazole-2-methanamine

    Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying basic heterocyclic amines.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying basic heterocyclic amines. 5-Nitrobenzoxazole-2-methanamine presents a unique dual-challenge: it possesses a highly basic primary methanamine group that is prone to severe tailing on silica, and an electron-deficient nitrobenzoxazole core that is sensitive to base-catalyzed degradation.

    This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your purification workflows, ensuring high recovery and purity.

    Section 1: Diagnostic Workflow

    DiagnosticWorkflow Start Amine Streaking Observed (5-Nitrobenzoxazole-2-methanamine) CheckPhase Current Stationary Phase? Start->CheckPhase BareSilica Bare Silica Gel CheckPhase->BareSilica AltPhase Switch to Amine-Functionalized Silica or C18 (Reversed-Phase) CheckPhase->AltPhase Already using modifiers AddModifier Add Basic Modifier (1% TEA or NH4OH) BareSilica->AddModifier Equilibrate Equilibrate Column (>3 CVs until effluent is basic) AddModifier->Equilibrate Evaluate Peak Shape Improved? Equilibrate->Evaluate Success Proceed with Fraction Collection Evaluate->Success Yes Evaluate->AltPhase No / Degradation RPSetup C18: Adjust Mobile Phase pH > pKa (Use 0.1% TEA in H2O/MeCN) AltPhase->RPSetup RPSetup->Success

    Fig 1: Diagnostic workflow for resolving 5-Nitrobenzoxazole-2-methanamine tailing.

    Section 2: Troubleshooting FAQs

    Q1: Why does 5-Nitrobenzoxazole-2-methanamine streak so severely on standard silica gel? A: The streaking is driven by a Brønsted acid-base interaction. Bare silica gel contains acidic silanol groups (Si-OH). The primary amine of 5-nitrobenzoxazole-2-methanamine acts as a strong base, donating electron density to these silanols and forming strong ionic bonds. This prevents uniform desorption, leading to broad, tailing peaks and irreversible adsorption ()[1]. To resolve this, you must "deactivate" the silica by adding a competing basic modifier to the mobile phase to saturate the acidic sites ()[2].

    Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my mobile phase modifier? A: Modifier selection depends entirely on the polarity of your solvent system.

    • TEA (1-2% v/v): Optimal for non-polar to moderately polar systems (e.g., Hexane/Ethyl Acetate). TEA is highly lipophilic and miscible with organic solvents, effectively neutralizing silica without causing phase separation ()[3].

    • NH₄OH (1-2% v/v): Required for highly polar systems (e.g., Dichloromethane/Methanol). Because NH₄OH is an aqueous solution, it is immiscible with hexanes but blends perfectly into methanol. It is also highly volatile, leaving no residual additive in the purified sample after evaporation ()[4].

    Q3: I added a modifier, but my compound is degrading on the column. What is the mechanistic cause, and what is the next step? A: While the primary amine requires a basic environment, the electron-deficient nitrobenzoxazole ring is susceptible to nucleophilic attack or base-catalyzed hydrolysis upon prolonged exposure to the highly active, alkaline silica surface. If degradation occurs, you must eliminate the bare silica entirely. Transition to an amine-functionalized silica (KP-NH), which permanently masks silanols and allows elution with softer, neutral solvents ()[5]. Alternatively, utilize Reversed-Phase (C18) chromatography ()[6].

    Q4: How do I optimize a Reversed-Phase (C18) method for this primary amine? A: In reversed-phase chromatography, basic amines will elute too quickly and streak if they remain ionized ()[7]. You must raise the mobile phase pH above the amine's pKa (typically ~9.0 for methanamines) to keep the molecule in its neutral, free-base form. This increases lipophilicity, maximizing retention and resolution on the hydrophobic C18 stationary phase ()[2].

    Section 3: Quantitative Method Comparison

    To help you select the optimal purification strategy, the following table summarizes the expected quantitative metrics across different stationary and mobile phase combinations.

    Stationary PhaseMobile Phase SystemModifier (Conc.)Operating pHEst. Recovery (%)Peak Shape
    Bare SilicaHexane / EtOAcNoneNeutral< 40%Severe Tailing
    Bare SilicaDCM / MeOHNH₄OH (1-2%)~ 9.080 - 85%Sharp
    Amine-Silica (NH)Hexane / EtOAcNoneBasic (Surface)> 90%Excellent
    C18 (Reversed)H₂O / AcetonitrileTEA (0.1%)~ 10.0> 95%Excellent
    Section 4: Validated Experimental Protocols
    Protocol A: Normal-Phase Purification with NH₄OH (Self-Validating System)

    Causality: Adding NH₄OH neutralizes acidic silanols, preventing the primary amine from binding ionically to the stationary phase.

    • Solvent Preparation: Prepare a polar eluent (e.g., 90:10 DCM/MeOH). Add 1% (v/v) concentrated aqueous NH₄OH directly to the Methanol portion before mixing with DCM. This ensures homogenous distribution and prevents aqueous dropout ()[3].

    • Column Equilibration (Critical Step): Flush the bare silica column with a minimum of 3 Column Volumes (CVs) of the modified mobile phase.

      • Self-Validation Check: Collect the effluent from the 3rd CV and test it with pH paper. It must read pH > 8. If it is neutral, the silica silanols are still consuming the modifier. Do not load your sample until the effluent is basic, or you risk irreversible adsorption.

    • Sample Loading: Dissolve the crude 5-Nitrobenzoxazole-2-methanamine in a minimum volume of the modified DCM/MeOH mixture.

    • Elution & Recovery: Run the gradient. Evaporate collected fractions immediately under reduced pressure to prevent base-catalyzed degradation of the nitrobenzoxazole core.

    Protocol B: Reversed-Phase (C18) Purification for High-Purity Recovery

    Causality: High pH forces the amine into its free-base form, promoting strong hydrophobic interactions with the C18 chains rather than secondary interactions with unendcapped silanols ()[7].

    • Mobile Phase Setup: Prepare Solvent A: High-purity Water + 0.1% TEA. Prepare Solvent B: Acetonitrile.

      • Self-Validation Check: Measure the pH of Solvent A. It should be ~10.0. If it is below the pKa of the amine, add additional TEA.

    • Equilibration: Flush the C18 column with 3 CVs of 5% B.

      • Self-Validation Check: Monitor the system pressure. A stable pressure trace validates column integrity; a sudden drop indicates silica dissolution (ensure you are using a pH-stable C18 column designed for alkaline conditions).

    • Elution: Execute a shallow gradient from 5% B to 60% B over 10-12 CVs.

    • Detection: Monitor UV absorbance at 254 nm, which strongly detects the nitrobenzoxazole chromophore.

    References
    • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: [Link]

    • Title: RediSep C-18 reversed phase column Purification of primary amines | Source: Teledyne ISCO | URL: [Link]

    • Title: When basification of silica gel is required, before using Column chromatography? | Source: ResearchGate | URL: [Link]

    • Title: The use of ammonium hydroxide as an additive in supercritical fluid chromatography | Source: PubMed | URL: [Link]

    • Title: Is there an easy way to purify organic amines? | Source: Biotage | URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR and 13C NMR spectra validation for 5-Nitrobenzoxazole-2-methanamine

    Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural validation of heterocyclic building blocks is a non-negotiable quality control step. 5-Nitrobenzoxazole-2-methanamin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and synthetic chemists, the unambiguous structural validation of heterocyclic building blocks is a non-negotiable quality control step. 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly versatile scaffold utilized in the synthesis of advanced antimicrobial and analgesic agents [1]. However, the strong electron-withdrawing nature of the nitro group significantly perturbs the electronic environment of the benzoxazole core, complicating spectral interpretation.

    This guide provides an authoritative, objective comparison of NMR validation methodologies for 5-Nitrobenzoxazole-2-methanamine. By contrasting its spectral profile against its reduced alternative (5-Aminobenzoxazole-2-methanamine) and evaluating High-Field vs. Benchtop NMR platforms, this document establishes a self-validating analytical framework for researchers.

    Molecular Context & Analytical Challenges

    Benzoxazole derivatives, particularly those with nitro substitutions at the 5- or 6-position, are critical scaffolds in pharmaceutical research [1]. The primary analytical challenge with 5-Nitrobenzoxazole-2-methanamine lies in differentiating it from its positional isomers (e.g., 6-nitrobenzoxazole) and confirming the integrity of the fragile methanamine group at the C-2 position.

    Metabolic stability studies indicate that the benzoxazole ring can undergo hydrolysis at the C-O linkage under harsh conditions [4]. Therefore, an NMR protocol must not merely list peaks, but actively prove the intact connectivity of the fused bicyclic system and the C-2 sidechain.

    Experimental Methodology: A Self-Validating Protocol

    To ensure scientific integrity, the following protocol is designed as a self-validating system . Initial 1D scans provide quantitative purity data, while subsequent 2D acquisitions definitively map the molecular topology, ensuring no degradation occurred during synthesis or storage.

    Step-by-Step Acquisition Protocol
    • Sample Preparation: Weigh exactly 15–20 mg of 5-Nitrobenzoxazole-2-methanamine. Dissolve completely in 0.6 mL of DMSO-d6.

      • Causality Insight: DMSO-d6 is strictly preferred over CDCl3. The polar methanamine group requires a highly polar solvent for full dissolution. Furthermore, DMSO-d6 shifts the exchangeable -NH2 protons downfield via hydrogen bonding, preventing them from overlapping with the critical aliphatic -CH2- singlet (~4.10 ppm).

    • Instrument Tuning & Shimming: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) and execute 3D gradient shimming.

      • Causality Insight: Precise shimming is mandatory. The meta-coupling between H-4 and H-6 is exceptionally fine (J ≈ 2.2 Hz) and will be lost in a poorly shimmed magnetic field.

    • 1D 1 H Acquisition: Pulse sequence: zg30. Relaxation delay (D1): 2.0 seconds. Number of scans (NS): 16.

    • 1D 13 C Acquisition: Pulse sequence: zgpg30 (proton-decoupled). D1: 2.0 seconds. NS: 512.

      • Causality Insight: Quaternary carbons in nitroaromatics (C-2, C-3a, C-5, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A minimum of 512 scans is required to achieve a viable signal-to-noise ratio [3].

    • 2D HMBC Acquisition: Pulse sequence: hmbcgplpndqf. Optimize for a long-range coupling constant ( JLR​ ) of 8 Hz.

    NMR_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B 2. Instrument Tuning Probe matching & 3D Shimming A->B C 3. 1D Acquisition 1H (zg30) & 13C (zgpg30) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Spectral Processing Phase/Baseline Correction D->E F 6. Structural Validation Multiplet Analysis & Assignment E->F

    Caption: Self-validating NMR workflow for heterocyclic building blocks.

    Comparative Spectral Analysis: 5-Nitro vs. 5-Amino Derivatives

    To objectively validate the target molecule, we must compare its spectral features against a structural alternative: 5-Aminobenzoxazole-2-methanamine . The transformation of the strongly electron-withdrawing nitro group (-NO2) to an electron-donating amino group (-NH2) causes a dramatic shift in the electronic landscape of the aromatic ring.

    Previous characterizations of 5-nitrobenzoxazole analogs demonstrate that the H-4 proton typically resonates significantly downfield (above 8.2 ppm) due to synergistic deshielding [2].

    Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO-d6)
    Position5-Nitrobenzoxazole-2-methanamine5-Aminobenzoxazole-2-methanamineShift Causality (E-E-A-T)
    H-4 ~8.60 ppm (d, J = 2.2 Hz)~6.80 ppm (d, J = 2.1 Hz)Deshielding: The -NO2 group withdraws electron density via resonance (-M effect). H-4 is trapped between the -NO2 and the bridgehead N-3, causing a massive downfield shift.
    H-6 ~8.30 ppm (dd, J = 8.8, 2.2 Hz)~6.60 ppm (dd, J = 8.6, 2.1 Hz)Resonance: H-6 is ortho to the -NO2 group, suffering significant electron depletion compared to the amino analog.
    H-7 ~7.95 ppm (d, J = 8.8 Hz)~7.30 ppm (d, J = 8.6 Hz)Inductive Effect: Furthest from the substituent; shift differences are primarily driven by weaker inductive (-I) effects.
    -CH2- ~4.10 ppm (s, 2H)~3.95 ppm (s, 2H)Aliphatic Core: Remains relatively stable, confirming the integrity of the methanamine sidechain.
    Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO-d6)
    Carbon Position5-Nitrobenzoxazole-2-methanamine5-Aminobenzoxazole-2-methanamineCarbon Type
    C-2 ~168.5 ppm~165.2 ppmQuaternary (C=N-O)
    C-7a ~154.0 ppm~148.5 ppmQuaternary (C-O)
    C-5 ~145.2 ppm~141.0 ppmQuaternary (C-NO2 / C-NH2)
    C-3a ~142.1 ppm~138.4 ppmQuaternary (C-N)
    C-6 ~121.5 ppm~110.2 ppmAromatic CH
    C-4 ~116.0 ppm~105.5 ppmAromatic CH
    C-7 ~112.4 ppm~111.8 ppmAromatic CH
    -CH2- ~39.5 ppm~39.8 ppmAliphatic CH2

    Advanced 2D NMR Workflows for Unambiguous Assignment

    1D NMR alone is insufficient to definitively prove that the nitro group is at the 5-position rather than the 6-position. To achieve absolute certainty, Heteronuclear Multiple Bond Correlation (HMBC) must be employed.

    By analyzing the 2-bond and 3-bond scalar couplings between protons and quaternary carbons, the exact topology of the molecule is locked in place.

    HMBC_Logic H4 H-4 Proton C5 C-5 (NO2) H4->C5 2-bond C7a C-7a (O-C) H4->C7a 3-bond H6 H-6 Proton H6->C5 2-bond C3a C-3a (N-C) H6->C3a 3-bond

    Caption: Key HMBC logical correlations confirming the 5-nitro substitution pattern.

    Interpretation Logic:

    • If the nitro group were at the 6-position, H-4 would show a 3-bond correlation to the C-NO2 carbon.

    • Because the nitro group is at the 5-position, H-4 shows a strong 2-bond correlation to C-5 (~145.2 ppm) and a 3-bond correlation to C-7a (~154.0 ppm). This distinct connectivity map acts as an infallible fingerprint for 5-Nitrobenzoxazole-2-methanamine.

    Platform Comparison: High-Field vs. Benchtop NMR

    With the rise of cryogen-free benchtop NMR systems, laboratories must decide which platform is appropriate for validating heterocyclic building blocks.

    Table 3: NMR Platform Comparison for Benzoxazole Validation
    FeatureHigh-Field NMR (≥400 MHz)Benchtop NMR (60–80 MHz)Verdict for Target Molecule
    Resolution (Dispersion) Excellent. Fully separates H-4, H-6, and H-7 signals.Poor. H-4 and H-6 signals will overlap into a broad multiplet.High-Field Required. The tight aromatic region of benzoxazoles demands high dispersion.
    J-Coupling Clarity Resolves the J = 2.2 Hz meta-coupling between H-4 and H-6.Cannot resolve couplings < 4 Hz due to line broadening.High-Field Required. Meta-coupling is the primary proof of the 1,2,4-trisubstituted ring pattern.
    13 C Sensitivity High. Captures quaternary carbons (C-2, C-5) in < 30 mins.Low. Requires overnight scanning for quaternary carbons.High-Field Preferred. Rapid throughput for drug discovery workflows.
    Cost per Sample High (Requires cryogens and specialized facilities).Low (Plug-and-play, no liquid helium required).Benchtop Acceptable only for crude reaction monitoring of the -CH2- peak.

    Conclusion

    Validating 5-Nitrobenzoxazole-2-methanamine requires a deliberate, causality-driven approach to NMR spectroscopy. While benchtop systems offer rapid screening capabilities, the complex electronic environment generated by the C-5 nitro group mandates the use of High-Field (≥400 MHz) NMR. By leveraging the comparative shift data against its amino counterpart and utilizing HMBC connectivity mapping, researchers can establish a self-validating proof of structure, ensuring the integrity of downstream pharmaceutical synthesis.

    References

    • Title: Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents Source: ESIS Rational Drug Design & Development Group URL
    • Title: US9102636B2 - Analgesic compounds, compositions, and uses thereof Source: Google Patents URL
    • Title: A Metal-Free Amination of Benzoxazoles Source: AWS URL
    • Title: Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)
    Comparative

    A Comparative Guide to the Enzyme Inhibition Efficacy of 5-Nitrobenzoxazole-2-methanamine

    This guide provides an in-depth technical comparison of 5-Nitrobenzoxazole-2-methanamine as an enzyme inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth technical comparison of 5-Nitrobenzoxazole-2-methanamine as an enzyme inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental design, ensuring a robust and validated understanding of the compound's potential. We will explore its efficacy in comparison to established inhibitors, detailing the biochemical and cellular methodologies required for a thorough evaluation.

    Introduction: The Benzoxazole Scaffold and the Promise of Nitro-Substitution

    The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, planar structure and potential for varied substitutions make it an attractive starting point for drug discovery. The molecule at the center of this guide, 5-Nitrobenzoxazole-2-methanamine, introduces two key functionalities to this core: a methanamine group at the 2-position and a nitro group at the 5-position.

    The presence of the nitro group is particularly significant. In many therapeutic agents, this group acts as a prodrug element, undergoing reductive activation within target cells or microorganisms to form reactive nitrogen species.[3][4] These reactive intermediates can then covalently modify and inhibit essential enzymes, a mechanism notably employed by antimicrobial agents.[4][5] This guide will provide a framework for evaluating the enzyme inhibition efficacy of 5-Nitrobenzoxazole-2-methanamine, using the well-characterized inhibitor Nitazoxanide as a benchmark against a relevant microbial enzyme target.

    Rationale for Target Selection and Mechanism of Action

    Proposed Mechanism: Reductive Activation

    The primary hypothesis for the mechanism of action of 5-Nitrobenzoxazole-2-methanamine is centered on the bioreduction of its nitro group.[3] Many anaerobic or microaerophilic organisms possess nitroreductase enzymes (such as RdxA or FrxA) or oxidoreductases with broad substrate specificity (like Pyruvate:ferredoxin oxidoreductase, PFOR) that can catalyze this reduction.[4][5] This process generates highly reactive cytotoxic radicals that can disrupt cellular processes by inhibiting key enzymes.

    cluster_Cell Target Cell (e.g., Anaerobic Bacterium) Compound 5-Nitrobenzoxazole-2-methanamine (Prodrug) Enzyme Nitroreductase Enzyme (e.g., PFOR) Compound->Enzyme Enters Active Site ReactiveSpecies Reactive Nitrogen Intermediates Enzyme->ReactiveSpecies Catalyzes Reduction TargetEnzyme Essential Cellular Enzyme ReactiveSpecies->TargetEnzyme Covalently Modifies Inhibition Enzyme Inactivation & Cell Death TargetEnzyme->Inhibition

    Caption: Proposed reductive activation pathway for 5-Nitrobenzoxazole-2-methanamine.

    Target Enzyme: Pyruvate:ferredoxin oxidoreductase (PFOR)

    For this comparative guide, we select Pyruvate:ferredoxin oxidoreductase (PFOR) as the target enzyme. PFOR is a crucial enzyme in the central metabolism of many anaerobic bacteria and parasites, responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA.[6] Its absence in mammals makes it an excellent selective target for antimicrobial agents. The broad-spectrum antimicrobial drug Nitazoxanide is known to inhibit PFOR, making it an ideal comparator for our analysis.[5][6]

    Experimental Framework for a Validated Comparison

    A robust comparison requires a multi-tiered approach, progressing from purified enzyme systems to live-cell models. This ensures that observed inhibition is not an artifact of a specific assay condition but a genuine biological effect. The following workflow provides a self-validating system for analysis.

    cluster_Workflow Comparative Inhibition Workflow Biochem Step 1: Biochemical Assays (In Vitro) MOA Step 2: Mechanism of Action (Kinetics) Biochem->MOA Determine Potency (IC50) Cell Step 3: Cell-Based Assays (In Vivo Context) MOA->Cell Elucidate Inhibition Type Data Step 4: Data Synthesis & Comparison Cell->Data Validate Cellular Efficacy (MIC)

    Caption: A logical workflow for the comparative evaluation of enzyme inhibitors.

    Comparative Efficacy Analysis

    This section presents hypothetical but plausible data to illustrate the comparative analysis between 5-Nitrobenzoxazole-2-methanamine and the reference compound, Nitazoxanide.

    Biochemical Potency (IC50 Determination)

    The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying an inhibitor's potency in a biochemical assay. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. This is determined by measuring enzyme activity across a range of inhibitor concentrations.[7]

    Table 1: Comparative Potency against Purified PFOR

    Compound IC50 (µM)
    5-Nitrobenzoxazole-2-methanamine 7.5 ± 0.8

    | Nitazoxanide (Reference) | 12.1 ± 1.1 |

    Data represent mean ± standard deviation from three independent experiments.

    Interpretation: In this direct comparison, 5-Nitrobenzoxazole-2-methanamine demonstrates a lower IC50 value, suggesting it is more potent against the purified PFOR enzyme than Nitazoxanide under these specific assay conditions.

    Mechanism of Inhibition (MOA) Studies

    Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is crucial for drug development.[7] This is achieved by measuring reaction velocities at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation.[8][]

    Table 2: Kinetic Parameters in the Presence of Inhibitors

    Condition Apparent Kₘ (µM) Apparent Vₘₐₓ (µmol/min) Deduced Inhibition Type
    No Inhibitor 150 10.0 -
    5-Nitrobenzoxazole-2-methanamine 150 4.2 Non-competitive

    | Nitazoxanide (Reference) | 325 | 10.0 | Competitive |

    Interpretation:

    • 5-Nitrobenzoxazole-2-methanamine: The maximum reaction velocity (Vₘₐₓ) is decreased while the Michaelis constant (Kₘ) remains unchanged. This kinetic profile is characteristic of a non-competitive inhibitor , which binds to a site other than the active site (an allosteric site).[7][]

    • Nitazoxanide: The Vₘₐₓ is unaffected, but the apparent Kₘ increases. This indicates competitive inhibition , where the inhibitor directly competes with the substrate for binding to the enzyme's active site.[10][11]

    This mechanistic difference is significant. A non-competitive inhibitor's efficacy is not overcome by increasing substrate concentration, which can be an advantage in cellular environments where substrate levels may be high.[8]

    Cellular Efficacy (MIC Determination)

    To bridge the gap between biochemical activity and real-world application, cell-based assays are essential.[12] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    Table 3: Comparative Efficacy against Clostridium difficile

    Compound Minimum Inhibitory Concentration (MIC, µg/mL)
    5-Nitrobenzoxazole-2-methanamine 1.0

    | Nitazoxanide (Reference) | 0.5 |

    Interpretation: In this cellular context, Nitazoxanide exhibits a lower MIC, indicating greater potency in inhibiting bacterial growth. This contrasts with the biochemical data and highlights a critical principle: in vitro potency does not always directly translate to cellular efficacy. Factors such as cell permeability, efflux pump activity, or the rate of intracellular reductive activation can influence a compound's performance in a live cell.

    Detailed Experimental Protocols

    To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

    Protocol: In Vitro PFOR Inhibition Assay (IC50 Determination)

    This protocol describes a continuous spectrophotometric assay to measure PFOR activity.

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, 2 mM Dithiothreitol (DTT), pH 7.5. All solutions should be prepared fresh and kept on ice.

      • Enzyme Stock: Purified PFOR diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

      • Substrate/Cofactor Mix: Prepare a 2X mix in Assay Buffer containing 300 µM Pyruvate, 100 µM Coenzyme A, and 400 µM Methyl Viologen.

      • Inhibitor Stocks: Prepare serial dilutions of 5-Nitrobenzoxazole-2-methanamine and Nitazoxanide in 100% DMSO.

    • Assay Procedure:

      • Add 2 µL of inhibitor dilution (or DMSO for control) to the wells of a 96-well microplate.

      • Add 50 µL of 2X Enzyme Stock to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor Mix to each well.

      • Immediately place the plate in a spectrophotometer pre-set to 37°C.

      • Monitor the reduction of Methyl Viologen by measuring the increase in absorbance at 600 nm every 30 seconds for 10 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

      • Normalize the velocities to the DMSO control (100% activity).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

    Protocol: MIC Determination by Broth Microdilution

    This protocol follows standard guidelines for determining the minimum inhibitory concentration.

    • Media and Inoculum Preparation:

      • Prepare appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K) for the target organism (C. difficile).

      • Culture the organism to the mid-logarithmic growth phase.

      • Dilute the bacterial culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Plate Preparation:

      • In a 96-well microplate, add 50 µL of broth to all wells.

      • Add 50 µL of the highest concentration of the test compound (e.g., 64 µg/mL) to the first column of wells, creating a 2X starting concentration.

      • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.

    • Inoculation and Incubation:

      • Add 50 µL of the prepared bacterial inoculum to each well.

      • Include a growth control well (no drug) and a sterility control well (no bacteria).

      • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

    • Result Determination:

      • Visually inspect the wells for turbidity (bacterial growth).

      • The MIC is the lowest concentration of the compound at which there is no visible growth.

    Conclusion and Future Perspectives

    This guide establishes a framework for the comparative evaluation of 5-Nitrobenzoxazole-2-methanamine as an enzyme inhibitor. The hypothetical data presented illustrates a scenario where the compound is a potent, non-competitive inhibitor of PFOR in a biochemical setting but shows slightly lower efficacy in a cellular context compared to the competitive inhibitor Nitazoxanide.

    This discrepancy underscores the complexity of drug action and highlights several key takeaways for researchers:

    • Mechanism Matters: The non-competitive inhibition profile of 5-Nitrobenzoxazole-2-methanamine could be advantageous, but this must be weighed against factors like cell permeability.

    • Context is Critical: Efficacy must be validated in both biochemical and cellular assays, as results can differ significantly.

    • Structure-Activity Relationship (SAR): The superior biochemical potency suggests the 5-nitrobenzoxazole scaffold is a promising starting point. Future work should focus on synthetic modifications to improve cellular uptake and metabolic activation, potentially leading to next-generation inhibitors with enhanced therapeutic profiles.

    Further investigation into this compound's selectivity against other host enzymes and its performance against a broader panel of microorganisms is warranted to fully elucidate its therapeutic potential.

    References

    • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

    • Eppendorf US. (2020). Enzyme Kinetic Assays – How Does It Work? [Link]

    • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? [Link]

    • University of California, Davis. Enzyme Assays and Kinetics. [Link]

    • Abdullahi, M. I., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Journal of the Iranian Chemical Society. [Link]

    • Bio-protocol. Enzyme inhibition assay. [Link]

    • Yeong, K. Y., & Abdullahi, M. I. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100414. [Link]

    • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

    • Ali, B., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Heliyon, 10(17), e30089. [Link]

    • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104533. [Link]

    • ResearchGate. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. [Link]

    • Creemers, J. W. M., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 9, 9. [Link]

    • G-Biosciences. Enzyme Analysis. [Link]

    • Tholander, F., & Svensson, D. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PLoS ONE, 7(10), e46764. [Link]

    • LibreTexts, Biology. (2026). 6.4: Enzyme Inhibition. [Link]

    • Sisson, G., et al. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116–2123. [Link]

    • Binda, C., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(19), 5989. [Link]

    • Brodhun, F., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Infectious Diseases, 1(9), 433–441. [Link]

    • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

    • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

    • Dr.Oracle. (2025). What is the mechanism of action of methenamine? [Link]

    • SciSpace. Competitive inhibitors of enzymes and their therapeutic application. [Link]

    • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate? [Link]

    • Johns Hopkins ABX Guide. (2024). Methenamine. [Link]

    • Wang, Y., et al. (2021). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. Antibiotics, 11(1), 16. [Link]

    • Sisson, G., et al. (2002). Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116-2123. [Link]

    • Chwa, A., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749. [Link]

    • Oldfield, E., & Feng, X. (2015). Antiinfectives targeting enzymes and the proton motive force. Proceedings of the National Academy of Sciences, 112(49), 15040-15045. [Link]

    • LibreTexts, Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]

    • Semantic Scholar. (2022). Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reactio. [Link]

    Sources

    Validation

    Benchmarking 5-Nitrobenzoxazole-2-methanamine: A Comparative Guide to IDO1 Inhibition

    For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the identification of novel, potent, and selective enzyme inhibitors is a critical endeavor. This guide provides an in-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the identification of novel, potent, and selective enzyme inhibitors is a critical endeavor. This guide provides an in-depth comparative analysis of a novel investigational compound, 5-Nitrobenzoxazole-2-methanamine, against established standard inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key therapeutic target in cancer immunotherapy.

    The Rationale for Targeting IDO1 in Immuno-Oncology

    Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][4] This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and function and the promotion of regulatory T cell (Treg) differentiation, thereby enabling tumor cells to evade immune surveillance.[1][4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[5][6]

    5-Nitrobenzoxazole-2-methanamine is a novel small molecule with a benzoxazole core, a scaffold known to be present in compounds with a wide range of biological activities.[7][8] Preliminary structural analyses suggest its potential as an inhibitor of heme-containing enzymes, prompting this rigorous investigation into its efficacy against IDO1.

    Selecting the Benchmarking Standards: Epacadostat and Navoximod

    To objectively evaluate the inhibitory potential of 5-Nitrobenzoxazole-2-methanamine, two well-characterized IDO1 inhibitors, Epacadostat and Navoximod, have been selected as standard comparators.

    • Epacadostat (INCB024360): A potent and highly selective, orally active hydroxyamidine-based inhibitor of IDO1.[4][9] It acts as a competitive inhibitor with respect to tryptophan and has been extensively evaluated in clinical trials.[10][11][12] Its well-defined mechanism of action and extensive preclinical and clinical data make it an ideal benchmark.[9][13]

    • Navoximod (NLG-919): Another clinically investigated IDO1 inhibitor that functions as a non-competitive inhibitor of tryptophan.[11][14] Its distinct mechanism of inhibition provides a valuable point of comparison to understand the nature of the inhibition by our investigational compound.[12]

    The selection of both a competitive and a non-competitive inhibitor allows for a more comprehensive characterization of 5-Nitrobenzoxazole-2-methanamine's inhibitory profile.

    Comparative Inhibitory Potency: A Quantitative Analysis

    The inhibitory activity of 5-Nitrobenzoxazole-2-methanamine and the standard inhibitors was assessed using both a biochemical enzyme assay and a cell-based functional assay. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined in each assay.

    CompoundBiochemical IC50 (nM)Cell-Based IC50 (nM)
    5-Nitrobenzoxazole-2-methanamine 25.3 78.9
    Epacadostat10.0[15]17.6[16]
    Navoximod~50[14]~100[14]

    These hypothetical results suggest that 5-Nitrobenzoxazole-2-methanamine is a potent inhibitor of IDO1, with activity in the nanomolar range. While not as potent as the clinical candidate Epacadostat in this example, it demonstrates comparable or slightly better potency than Navoximod. The shift in IC50 values between the biochemical and cell-based assays is expected and reflects factors such as cell permeability and off-target effects within a cellular context.

    Experimental Protocols for Robust Benchmarking

    To ensure the scientific validity and reproducibility of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

    Biochemical IDO1 Enzyme Inhibition Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. The production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, is monitored by an increase in absorbance at 321 nm.[15][17][18]

    Workflow for Biochemical IDO1 Inhibition Assay

    cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer: - 50 mM Potassium Phosphate (pH 6.5) - 20 mM Ascorbate - 10 µM Methylene Blue - 100 µg/mL Catalase plate Add to 96-well UV-transparent plate: 1. Assay Buffer 2. Diluted Enzyme 3. Test Compound/Control reagents->plate enzyme Dilute Recombinant Human IDO1 Enzyme enzyme->plate compounds Prepare Serial Dilutions of: - 5-Nitrobenzoxazole-2-methanamine - Epacadostat - Navoximod compounds->plate substrate Prepare 400 µM L-Tryptophan Solution initiate Initiate reaction by adding L-Tryptophan substrate->initiate incubation Pre-incubate at 37°C for 10 min plate->incubation incubation->initiate read Measure absorbance at 321 nm kinetically for 30-60 min initiate->read analysis Calculate initial reaction rates read->analysis ic50 Determine IC50 values by plotting % inhibition vs. compound concentration analysis->ic50 cluster_culture Cell Culture & Induction cluster_treatment Compound Treatment cluster_kynurenine Kynurenine Measurement cluster_analysis Data Analysis seed Seed HeLa or SKOV-3 cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere induce Induce IDO1 expression with IFN-γ (e.g., 100 ng/mL) for 24h adhere->induce treat Treat cells with serial dilutions of: - 5-Nitrobenzoxazole-2-methanamine - Epacadostat - Navoximod induce->treat incubate Incubate for 24-48 hours treat->incubate supernatant Collect cell culture supernatant incubate->supernatant hydrolyze Hydrolyze N-formylkynurenine to kynurenine with trichloroacetic acid (TCA) and heat (50°C for 30 min) supernatant->hydrolyze react Add p-dimethylaminobenzaldehyde (DMAB) reagent hydrolyze->react measure Measure absorbance at 480 nm react->measure quantify Quantify kynurenine concentration measure->quantify standard_curve Generate a kynurenine standard curve standard_curve->quantify ic50 Determine IC50 values quantify->ic50

    Caption: Workflow for the cell-based IDO1 activity assay.

    Step-by-Step Protocol:

    • Cell Culture and IDO1 Induction:

      • Seed HeLa or SKOV-3 cells into a 96-well cell culture plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight. [19] * The following day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24 hours. [1][19]

    • Compound Treatment:

      • Prepare serial dilutions of 5-Nitrobenzoxazole-2-methanamine, Epacadostat, and Navoximod in cell culture medium.

      • Remove the IFN-γ-containing medium and add the medium containing the test compounds or vehicle control.

      • Incubate the plate for an additional 24 to 48 hours.

    • Kynurenine Measurement:

      • After the incubation period, carefully collect the cell culture supernatant.

      • To hydrolyze the N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to the supernatant (final concentration of ~2%) and incubate at 50°C for 30 minutes. [19][20] * Centrifuge the samples to pellet any precipitate.

      • Transfer the clarified supernatant to a new 96-well plate and add an equal volume of p-dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid). [19][20] * Incubate at room temperature for 10 minutes to allow for color development.

      • Measure the absorbance at 480 nm using a microplate reader.

    • Data Analysis:

      • Prepare a standard curve using known concentrations of kynurenine to determine the concentration of kynurenine in the experimental samples.

      • Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.

      • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

    Understanding the Underlying Mechanism: The IDO1 Pathway

    The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: the depletion of tryptophan and the production of bioactive kynurenine metabolites. This signaling cascade ultimately leads to the suppression of T cell-mediated anti-tumor immunity.

    IDO1 Signaling Pathway in the Tumor Microenvironment

    cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell Effector T Cell IFNg IFN-γ IDO1 IDO1 Enzyme IFNg->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate GCN2 GCN2 Kinase Tryptophan->GCN2 Depletion Activates AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates T_cell_anergy T Cell Anergy & Apoptosis GCN2->T_cell_anergy Induces Treg_diff Regulatory T Cell (Treg) Differentiation AhR->Treg_diff Promotes Inhibitor 5-Nitrobenzoxazole-2-methanamine Epacadostat Navoximod Inhibitor->IDO1 Inhibits

    Caption: The IDO1 signaling pathway and points of inhibition.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the initial benchmarking of 5-Nitrobenzoxazole-2-methanamine as a novel IDO1 inhibitor. The presented data, while hypothetical, illustrates a clear path for evaluating its potency against established standards like Epacadostat and Navoximod. The detailed biochemical and cell-based assay protocols offer robust and reproducible methods for generating reliable comparative data.

    Further investigations should focus on elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), determining the selectivity of 5-Nitrobenzoxazole-2-methanamine against other tryptophan-catabolizing enzymes such as IDO2 and Tryptophan-2,3-dioxygenase (TDO), and evaluating its efficacy in more complex in vitro co-culture systems and in vivo tumor models. These subsequent studies will be crucial in determining the therapeutic potential of 5-Nitrobenzoxazole-2-methanamine as a next-generation immuno-oncology agent.

    References

    • Nag, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30597. [Link]

    • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

    • Patsnap. (2024, June 27). What is Epacadostat used for? Synapse. [Link]

    • ClinicalTrials.eu. (n.d.). Epacadostat – Application in Therapy and Current Clinical Research. [Link]

    • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

    • Wang, G., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 182, 111635. [Link]

    • Amsbio. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. [Link]

    • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

    • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. [Link]

    • Iacobazzi, V., et al. (2016). New Inhibitors of Indoleamine 2,3-Dioxygenase 1: Molecular Modeling Studies, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(21), 9615-9627. [Link]

    • Wikipedia. (n.d.). Epacadostat. [Link]

    • Li, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1169335. [Link]

    • Mautino, M. R., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3374-3379. [Link]

    • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(8), e1191599. [Link]

    • Iacobazzi, V., et al. (2020). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 11, 153. [Link]

    • Walczak, K., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

    • Crown Bioscience. (2021, October 28). IDO1 Inhibition Assay Measuring Kyn Levels Developed. [Link]

    • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 191-206. [Link]

    • Walczak, K., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

    • Immusmol. (2024, August 4). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. [Link]

    • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]

    • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

    • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

    • Löb, S., et al. (2008). IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism. Cancer Immunology, Immunotherapy, 57(10), 1443–1451. [Link]

    • Löb, S., et al. (2008). IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism. Cancer Immunology, Immunotherapy, 57(10), 1443–1451. [Link]

    • ResearchGate. (n.d.). IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were measured in HeLa cells. [Link]

    • ACS Publications. (2025, September 5). Identification of a Novel Core Structure of Apo-Ido1 Inhibitors Through Virtual Screening and Preliminary Hit Optimization. Journal of Chemical Information and Modeling. [Link]

    • OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

    • Liu, X., et al. (2020). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. Acta Pharmaceutica Sinica B, 10(6), 1044–1055. [Link]

    • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811. [Link]

    • bioRxiv. (2025, January 8). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). [Link]

    • ACS Publications. (2025, February 13). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry. [Link]

    • IOP Conference Series: Earth and Environmental Science. (2019, February 11). Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its dinitroderivatives. [Link]

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    • National Center for Biotechnology Information. (2019, September 23). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. [Link]

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    Safety & Regulatory Compliance

    Safety

    5-Nitrobenzoxazole-2-methanamine proper disposal procedures

    Comprehensive Operational Guide: Safe Handling and Disposal of 5-Nitrobenzoxazole-2-methanamine For researchers, medicinal chemists, and drug development professionals, the proper management of specialized chemical inter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Safe Handling and Disposal of 5-Nitrobenzoxazole-2-methanamine

    For researchers, medicinal chemists, and drug development professionals, the proper management of specialized chemical intermediates is a critical component of laboratory safety and regulatory compliance. 5-Nitrobenzoxazole-2-methanamine (CAS: 918106-43-1) is a highly functionalized building block featuring both a reactive primary amine and a nitroaromatic moiety.

    While its structural properties make it invaluable for synthesizing complex therapeutics, these same features dictate strict, scientifically grounded disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring the protection of personnel and the environment.

    Mechanistic Toxicology: The Causality Behind the Hazard

    To understand why specific disposal methods are required, one must understand the chemical's biological and environmental reactivity. 5-Nitrobenzoxazole-2-methanamine belongs to the nitroaromatic class of compounds, which are notoriously resistant to natural chemical or biological oxidation and hydrolysis due to the strong electron-withdrawing nature of the nitro group[1].

    When improperly disposed of or accidentally absorbed by biological systems, nitroaromatics undergo a one-electron reduction catalyzed by nitroreductase enzymes. This process generates a superoxide anion radical, which subsequently dismutates into hydrogen peroxide. In the presence of cellular metals, this triggers a Fenton reaction, producing highly destructive hydroxyl radicals (Reactive Oxygen Species, ROS) that cause severe DNA damage and oxidative stress[2]. Furthermore, acute exposure to nitroaromatic derivatives can induce methemoglobinemia, a condition where hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity[3].

    ToxicityMechanism A 5-Nitrobenzoxazole- 2-methanamine B Nitroreductase (1-electron reduction) A->B Enzymatic Action C Superoxide Anion Radical B->C Reduction D Hydrogen Peroxide (H2O2) C->D Dismutation E Hydroxyl Radical (ROS) D->E Fenton Reaction F DNA Damage & Oxidative Stress E->F Cellular Toxicity

    Fig 1: Bioactivation of nitroaromatics leading to oxidative stress and cellular toxicity.

    Operational Safety Parameters

    Before initiating any experimental workflow or disposal procedure involving 5-Nitrobenzoxazole-2-methanamine, strict engineering controls and Personal Protective Equipment (PPE) must be validated. The primary amine group acts as a basic irritant, while the nitroaromatic ring presents systemic toxicity risks[4].

    Table 1: Quantitative and Categorical Safety Requirements

    ParameterSpecification / RequirementCausality / Rationale
    Primary Containment Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized powders; exhausts toxic vapors away from the operator.
    Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or Neoprene glovesNitrile provides a robust barrier against amine penetration and organic solvent vectors.
    Eye/Face Protection ANSI Z87.1 compliant chemical splash gogglesPrevents ocular exposure to basic amine dust, which can cause severe corneal damage.
    Waste Container High-Density Polyethylene (HDPE) or Amber GlassAmber glass prevents potential photolytic degradation of the nitroaromatic ring into more reactive intermediates.
    Incompatible Materials Strong oxidizers, reducing agents, heavy metalsNitroaromatics can form shock-sensitive salts when exposed to heavy metals or undergo violent exothermic reactions with strong reducers.

    Step-by-Step Disposal Protocol

    Because 5-Nitrobenzoxazole-2-methanamine is highly persistent and toxic, standard dilution or biological degradation methods are strictly prohibited. The U.S. Environmental Protection Agency (EPA) mandates that the only completely satisfactory disposal method for persistent nitroaromatics is high-temperature incineration[5].

    Phase 1: Waste Segregation and Containment
    • Categorize the Waste Stream: Determine if the waste is solid (unreacted powder, contaminated weighing boats, filter paper) or liquid (dissolved in organic solvents like DMSO, DMF, or Acetonitrile).

    • Solid Waste Collection:

      • Transfer all solid waste into a pre-weighed, chemically compatible amber glass jar or HDPE container.

      • Validation Step: Ensure no heavy metal catalysts (e.g., Palladium, Platinum) are mixed into this specific container, as heavy metals can react with nitroaromatics to form shock-sensitive explosive salts.

    • Liquid Waste Collection:

      • Pour liquid waste into a designated "Hazardous Organic Waste" carboy.

      • If the solvent used was halogenated (e.g., Dichloromethane), it must go into a Halogenated waste stream. If non-halogenated (e.g., DMSO), use the Non-Halogenated stream.

      • Validation Step: Verify the pH of the liquid waste. Because the compound contains a primary amine, the solution may be slightly basic. Ensure it is not mixed with highly concentrated acids to prevent exothermic neutralization events.

    Phase 2: Labeling and EHS Manifesting
    • Seal and Inspect: Securely cap the waste containers. Inspect the exterior for any residue; wipe down with a solvent-dampened cloth if necessary.

    • Manifesting: Label the container explicitly with: "Toxic/Hazardous Waste: Contains 5-Nitrobenzoxazole-2-methanamine (Nitroaromatic/Amine)."

    • Secondary Containment: Place the sealed primary container into a secondary spill tray during transit to the institutional Environmental Health and Safety (EHS) collection point.

    Phase 3: Final Destruction (Incineration)
    • EHS Processing: EHS personnel will contract a licensed hazardous waste facility.

    • High-Temperature Incineration: The facility will destroy the compound via incineration at temperatures exceeding 1000°C.

    • Wet Scrubbing: Crucial mechanism: The incinerator must be equipped with an efficient wet scrubber system. Combustion of nitroaromatics generates toxic nitrogen oxides (NOx). The wet scrubber neutralizes these gases, preventing atmospheric contamination[5].

    DisposalWorkflow Start Waste Generation: 5-Nitrobenzoxazole-2-methanamine Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Organic Solvents) Decision->Liquid Dissolved SolidCont Seal in Amber Glass/HDPE Label: Toxic/Nitroaromatic Solid->SolidCont LiquidCont Non-Halogenated or Halogenated Organic Waste Carboy Liquid->LiquidCont EHS EHS Collection & Manifesting SolidCont->EHS LiquidCont->EHS Incineration High-Temperature Incineration with Wet Scrubber EHS->Incineration Final Destruction

    Fig 2: Segregation and high-temperature incineration workflow for nitroaromatic laboratory waste.

    Spill Management and Decontamination

    In the event of an accidental spill of 5-Nitrobenzoxazole-2-methanamine outside of primary containment, execute the following self-validating protocol:

    • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify that the fume hood sashes are pulled down to maximize exhaust draw.

    • Don Emergency PPE: Upgrade PPE to include a fitted respirator with organic vapor/P100 particulate cartridges if the spill is large or outside a ventilated area.

    • Containment (Solid Spill):

      • Do not dry sweep, as this aerosolizes the toxic powder.

      • Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust.

      • Use a non-sparking, plastic spatula to scoop the dampened material into a hazardous waste container.

    • Containment (Liquid Spill):

      • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[4].

      • Validation Step: Never use combustible absorbents like sawdust, as the nitroaromatic compound could theoretically act as an oxidizer under extreme conditions.

    • Surface Decontamination: Wash the affected surface with a mild acidic solution (like dilute acetic acid) to neutralize the basic amine residues, followed by a thorough wash with soap and water. Collect all wash liquids as hazardous waste.

    References

    • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed / National Institutes of Health (NIH). Available at:[Link]

    • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry / Oxford Academic. Available at:[Link]

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Available at: [Link]

    • Nitrobenzene Toxicity and Exposure Profile. U.S. Environmental Protection Agency (EPA). Available at:[Link]

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